1-Ethoxybut-2-yne
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethoxybut-2-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6-7-4-2/h4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJNNJOSXKNGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC#CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Ethoxybut-2-yne: Properties, Synthesis, and Spectroscopic Analysis
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It includes a proposed experimental protocol for its synthesis and detailed analysis of its expected spectroscopic characteristics, designed to support research and development activities.
Core Physical and Chemical Properties
This compound is a colorless liquid.[1] Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| CAS Number | 2769-75-7 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Ethoxy-2-butyne, ethyl 2-butynyl ether | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 125-127 °C | Predicted |
| Melting Point | Not available | |
| Density | 0.845 g/cm³ | Predicted |
| Solubility | Soluble in most organic solvents such as ethanol, diethyl ether, acetone, and dichloromethane. Sparingly soluble in water. | Inferred from structure |
Synthesis of this compound
The synthesis of this compound is typically achieved via a Williamson ether synthesis, which is a well-established method for forming ethers. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this case, the sodium salt of 2-butyn-1-ol reacts with an ethyl halide.
Proposed Experimental Protocol
Materials:
-
2-butyn-1-ol
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Iodoethane (or Bromoethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-butyn-1-ol (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium butynoxide.
-
Ether Formation: Cool the reaction mixture back to 0 °C. Add iodoethane (1.2 eq) dropwise via the dropping funnel.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Synthesis Workflow Diagram
Caption: Williamson Ether Synthesis of this compound.
Spectroscopic Data Analysis
While experimental spectra for this compound are not widely available in public databases, the expected spectroscopic features can be predicted based on its structure and known data for similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show four distinct signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.2 | Triplet | 3H | -O-CH₂-CH₃ |
| ~ 1.8 | Triplet | 3H | -C≡C-CH₃ |
| ~ 3.5 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~ 4.1 | Quartet | 2H | -CH₂ -C≡C- |
-
The triplet at ~1.2 ppm and the quartet at ~3.5 ppm are characteristic of an ethoxy group.
-
The alkyne methyl group appears as a triplet at ~1.8 ppm due to long-range coupling with the propargylic protons.
-
The propargylic methylene protons are deshielded by the adjacent oxygen and the alkyne, appearing as a quartet at ~4.1 ppm due to coupling with the alkyne methyl group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum of this compound is expected to show six distinct signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 4 | -C≡C-CH₃ |
| ~ 15 | -O-CH₂-CH₃ |
| ~ 58 | -CH₂ -C≡C- |
| ~ 65 | -O-CH₂ -CH₃ |
| ~ 75 | -CH₂-C ≡C-CH₃ |
| ~ 80 | -CH₂-C≡C -CH₃ |
-
The two sp-hybridized carbons of the alkyne are expected in the 75-80 ppm region.
-
The carbons of the ethoxy group will appear at ~15 ppm and ~65 ppm.
-
The propargylic methylene carbon will be around 58 ppm, and the methyl carbon of the butyne chain will be at a very low chemical shift, around 4 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2980-2850 | C-H (sp³) stretch |
| ~ 2250 | C≡C stretch (internal alkyne) |
| ~ 1100 | C-O-C stretch (ether) |
-
A weak to medium absorption band around 2250 cm⁻¹ is characteristic of the C≡C triple bond stretch of an internal alkyne.
-
A strong absorption band around 1100 cm⁻¹ is indicative of the C-O-C stretching vibration of the ether linkage.
-
Strong bands in the 2980-2850 cm⁻¹ region correspond to the C-H stretching of the sp³ hybridized carbons.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area, away from ignition sources. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to facilitate its use in synthesis and further research.
References
An In-Depth Technical Guide to 1-Ethoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethoxybut-2-yne, a valuable chemical intermediate. This document details its chemical identifiers, a plausible synthetic route based on established organic chemistry principles, and explores its potential, though currently undocumented, relevance in broader chemical and biological research.
Core Chemical Identifiers
This compound is a member of the alkynyl ether family of organic compounds. For precise identification and safe handling, a comprehensive set of identifiers is crucial. The following table summarizes the key chemical and regulatory identifiers for this compound.
| Identifier | Value |
| CAS Number | 2769-75-7 |
| IUPAC Name | This compound |
| Chemical Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| PubChem CID | 11768503 |
| InChI Key | BNJNNJOSXKNGCQ-UHFFFAOYSA-N |
| SMILES | CCOCC#CC |
| MDL Number | MFCD00048590 |
Synthetic Pathway: The Williamson Ether Synthesis
Retrosynthetic Analysis
A retrosynthetic approach to this compound suggests two primary precursors: an ethoxide source and a 2-butynyl halide. The reaction would proceed via a nucleophilic attack of the ethoxide ion on the electrophilic carbon of the butynyl halide.
Proposed Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis. Note: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Objective: To synthesize this compound from 2-butyn-1-ol and an ethylating agent.
Materials:
-
2-Butyn-1-ol
-
Sodium hydride (NaH) or other suitable strong base
-
Ethyl bromide (EtBr) or ethyl iodide (EtI)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Formation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of 2-butyn-1-ol in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath and slowly add a molar equivalent of sodium hydride. The reaction mixture will evolve hydrogen gas, so adequate ventilation is essential.
-
Allow the mixture to stir at room temperature until the evolution of gas ceases, indicating the complete formation of the sodium 2-butyn-1-oxide.
-
Alkylation: Cool the alkoxide solution in an ice bath and add a slight molar excess of ethyl bromide or ethyl iodide dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Logical Relationship: Synthetic Workflow
The synthesis of this compound via the Williamson ether synthesis can be visualized as a clear, logical workflow.
Biological Activity and Drug Development Potential
To date, there is a lack of specific studies in the scientific literature detailing the biological activity of this compound or its direct application in drug development. However, the alkynyl ether moiety is a structural feature present in some biologically active molecules. The reactivity of the alkyne group allows for its participation in various chemical transformations, including click chemistry reactions, which are widely used in drug discovery and bioconjugation.
Further research is required to elucidate any potential pharmacological properties of this compound. Screening this compound in various biological assays could reveal unforeseen activities and open new avenues for its application in medicinal chemistry.
Conclusion
This compound is a well-defined chemical entity with a clear synthetic pathway accessible through the robust Williamson ether synthesis. While its biological profile remains to be explored, its structural features suggest potential for further investigation in the fields of synthetic chemistry and drug discovery. This guide provides a foundational understanding of this compound for researchers and professionals, encouraging further exploration into its properties and applications.
An In-depth Technical Guide to 1-Ethoxybut-2-yne: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-ethoxybut-2-yne, a valuable chemical intermediate. The document details its chemical and physical properties, outlines a common synthetic route with a detailed experimental protocol, and explores its relevance in the broader context of medicinal chemistry and drug development.
Core Properties of this compound
This compound, also known as ethyl 2-butynyl ether, is an organic compound featuring both an ether and an internal alkyne functional group. These structural motifs make it a versatile building block in organic synthesis. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol [1][2] |
| IUPAC Name | This compound[1][2] |
| CAS Number | 2769-75-7[1] |
| Appearance | Liquid[2] |
| SMILES | CCOCC#CC[1][2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction (SN2), a foundational concept in organic chemistry. A common approach involves the reaction of an alkoxide with a suitable alkyl halide.
Retrosynthetic Analysis
A retrosynthetic approach to this compound suggests disconnecting the ether linkage. This leads to two potential precursor sets: an ethoxide nucleophile and a 2-butynyl halide, or a 2-butyn-1-olate nucleophile and an ethyl halide. The former is a more common and practical approach in a laboratory setting.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from ethanol and 1-bromo-2-butyne.
Materials:
-
Anhydrous ethanol
-
Sodium metal
-
1-Bromo-2-butyne
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to an excess of anhydrous ethanol under an inert atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.
-
Reaction with 1-Bromo-2-butyne: Cool the sodium ethoxide solution in an ice bath. Slowly add a solution of 1-bromo-2-butyne in anhydrous diethyl ether to the cooled ethoxide solution with stirring.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. Below are the expected spectral features.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. While a weak C≡C stretch is expected for the internal alkyne, the C-O ether stretch will be prominent.
| Functional Group | Absorption Range (cm⁻¹) |
| C-H (sp³) stretch | 2850-3000 |
| C≡C stretch | 2100-2260 (weak or absent for symmetrical internal alkynes)[3] |
| C-O stretch (ether) | 1050-1150 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR:
-
A triplet corresponding to the methyl protons of the ethoxy group.
-
A quartet corresponding to the methylene protons of the ethoxy group.
-
A singlet or a triplet (if coupled to the methyl group of the butyne chain) for the methylene protons adjacent to the ether oxygen.
-
A singlet for the methyl protons of the butyne group.
¹³C NMR:
-
A signal for the methyl carbon of the ethoxy group.
-
A signal for the methylene carbon of the ethoxy group.
-
A signal for the methylene carbon adjacent to the ether oxygen.
-
Two signals for the sp-hybridized carbons of the alkyne.
-
A signal for the methyl carbon of the butyne group.
Relevance in Drug Development
The alkyne functional group is a key feature in many biologically active compounds and approved pharmaceuticals. Its linear geometry and unique electronic properties can influence molecular conformation and binding to biological targets. The incorporation of an alkynyl group can enhance metabolic stability, improve pharmacokinetic profiles, and increase target selectivity.
While this compound itself is not a therapeutic agent, it serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activity. Alkoxyalkynes, in general, are precursors to a variety of molecular scaffolds. For instance, they can participate in cycloaddition reactions to form heterocyclic systems, which are prevalent in many drug classes.
The workflow for utilizing a building block like this compound in a drug discovery program can be visualized as follows:
Caption: Drug discovery workflow utilizing this compound.
The synthesis and biological evaluation of various alkoxy-containing compounds have demonstrated their potential in developing new therapeutic agents, including anticancer and antimicrobial agents. The presence of the alkoxy group can modulate the lipophilicity and electronic properties of a molecule, which are critical for its pharmacokinetic and pharmacodynamic profiles.
References
An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 1-Ethoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of 1-ethoxybut-2-yne, a valuable building block in organic synthesis. The document details the strategic disconnection of the target molecule, outlines a reliable synthetic pathway, provides a detailed experimental protocol, and presents relevant quantitative data.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound begins with the disconnection of the ether linkage, which is a common and effective strategy. This leads to two primary plausible bond cleavages, as illustrated below.
Caption: Retrosynthetic analysis of this compound.
Pathway A involves the disconnection to an ethoxide anion (EtO⁻) and a 1-but-2-ynyl cation synthon. The corresponding synthetic equivalents would be sodium ethoxide and a 1-halobut-2-yne (e.g., 1-bromobut-2-yne).
Pathway B suggests a disconnection to a but-2-yn-1-olate anion (CH₃C≡CCH₂O⁻) and an ethyl cation synthon. The practical reagents for this pathway are but-2-yn-1-ol and an ethyl halide, such as ethyl iodide or ethyl bromide. This pathway is often preferred due to the commercial availability and stability of but-2-yn-1-ol.
The forward synthesis detailed in this guide will follow Pathway B, employing a Williamson ether synthesis. This classical and robust method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1][2][3]
Forward Synthesis: O-Ethylation of But-2-yn-1-ol
The synthesis of this compound is achieved by the O-ethylation of but-2-yn-1-ol. This reaction is typically carried out by first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the sodium but-2-yn-1-olate intermediate. This is followed by the addition of an ethylating agent, like ethyl iodide.
Caption: Forward synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound based on the Williamson ether synthesis methodology.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| But-2-yn-1-ol | 70.09 | 7.01 g | 0.10 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.40 g | 0.11 |
| Ethyl Iodide | 155.97 | 17.16 g (9.0 mL) | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Saturated aqueous NH₄Cl | - | 50 mL | - |
| Diethyl ether | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a 60% dispersion of sodium hydride (4.40 g, 0.11 mol) in mineral oil.
-
The mineral oil is removed by washing the sodium hydride with hexanes (3 x 15 mL) and decanting the solvent carefully.
-
Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask.
-
A solution of but-2-yn-1-ol (7.01 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
-
The flask is cooled again to 0 °C, and ethyl iodide (17.16 g, 9.0 mL, 0.11 mol) is added dropwise.
-
The reaction mixture is then stirred at room temperature for 12-16 hours (overnight).
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to afford this compound as a colorless liquid.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Boiling Point | 123-125 °C |
Spectroscopic Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |
| 1.25 | t, J = 7.0 Hz | 3H | OCH₂CH₃ | |
| 1.84 | t, J = 2.4 Hz | 3H | C≡CCH₃ | |
| 3.55 | q, J = 7.0 Hz | 2H | OCH₂ CH₃ | |
| 4.10 | q, J = 2.4 Hz | 2H | C≡CCH₂ O |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| 3.6 | C≡CC H₃ | |
| 15.1 | OCH₂C H₃ | |
| 58.0 | C≡CC H₂O | |
| 65.8 | OC H₂CH₃ | |
| 75.3 | C ≡CCH₃ | |
| 82.1 | C≡C CH₂O |
| Infrared (IR, neat) | ν (cm⁻¹) | Assignment |
| 2978, 2930, 2870 | C-H (sp³) stretching | |
| 2245 | C≡C stretching (weak) | |
| 1110 | C-O-C stretching |
Logical Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis and characterization process.
Caption: Experimental workflow for synthesis and characterization.
This comprehensive guide provides the necessary theoretical and practical information for the successful synthesis and characterization of this compound. The provided protocols and data are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
An In-depth Technical Guide to the Core Synthesis Pathway of 1-Ethoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental synthesis pathway for 1-ethoxybut-2-yne, a valuable building block in organic synthesis. The document outlines the core chemical transformation, provides a detailed experimental protocol for its synthesis, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Core Synthesis Pathway: Alkylation of Ethoxyacetylene
The most direct and common method for the synthesis of this compound involves the SN2-type alkylation of a terminal alkyne. This two-step process leverages the acidity of the terminal proton of ethoxyacetylene.
Step 1: Deprotonation. Ethoxyacetylene is treated with a strong base, typically sodium amide (NaNH₂) in liquid ammonia, to generate the corresponding sodium ethoxyacetylide. This intermediate is a potent nucleophile.
Step 2: Alkylation. The nucleophilic ethoxyacetylide anion then undergoes an SN2 reaction with a methyl halide, such as methyl iodide or methyl bromide, to yield the final product, this compound.[1]
The overall reaction is as follows:
This method is highly effective for creating a new carbon-carbon bond and is a foundational reaction in alkyne chemistry.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process, from starting materials to the purified product.
References
A Technical Guide to the Solubility of 1-Ethoxybut-2-yne in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-ethoxybut-2-yne, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical basis for its solubility, presents expected solubility in a range of common laboratory solvents, and details a general experimental protocol for solubility determination.
Introduction to this compound
This compound (C₆H₁₀O) is an organic molecule featuring both an ether functional group and an internal alkyne.[1][2] Its structure, containing a polar ether group and a nonpolar hydrocarbon chain with a carbon-carbon triple bond, results in a molecule of moderate polarity. This structural composition is the primary determinant of its solubility behavior in various solvents. Alkynes, as a class of compounds, are generally considered nonpolar, leading to good solubility in nonpolar organic solvents.[3][4][5]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its molecular structure and the resulting dipole moment.
This compound possesses a bent structure around the oxygen atom of the ether group, creating a molecular dipole. However, the linear geometry of the alkyne and the presence of nonpolar ethyl and methyl groups contribute to its overall moderate polarity. Therefore, it is expected to be most soluble in solvents of similar polarity.
Alkynes are generally insoluble or only slightly soluble in polar solvents like water but dissolve well in nonpolar organic solvents.[4][5][6][7][8][9] The presence of the ether linkage in this compound may slightly increase its solubility in more polar solvents compared to a simple alkyne of similar molecular weight.
Expected Solubility of this compound
| Solvent | Solvent Type | Expected Solubility of this compound | Rationale |
| Water | Highly Polar Protic | Insoluble to Very Slightly Soluble | The nonpolar hydrocarbon portion of the molecule dominates over the polar ether group, leading to poor miscibility with water.[4][5][7][8][9] |
| Methanol | Polar Protic | Sparingly Soluble | The polarity of methanol is lower than water, allowing for some interaction with the ether group of this compound. |
| Ethanol | Polar Protic | Soluble | The increased hydrocarbon character of ethanol compared to methanol makes it a better solvent for the moderately polar this compound. |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity is well-matched with the moderate polarity of this compound. |
| Dichloromethane | Polar Aprotic | Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | THF is an ether, and its structure is very similar to the ether portion of this compound, leading to strong intermolecular forces. |
| Toluene | Nonpolar Aromatic | Very Soluble | The nonpolar nature of toluene makes it an excellent solvent for the hydrocarbon portion of this compound.[3] |
| Hexane | Nonpolar Aliphatic | Very Soluble | As a nonpolar hydrocarbon, hexane is expected to be a very good solvent for this compound.[3] |
| Diethyl Ether | Slightly Polar Aprotic | Very Soluble | The structural similarity (both are ethers) and low polarity of diethyl ether make it an excellent solvent.[3][8] |
Experimental Protocol for Solubility Determination
A general and reliable method for determining the solubility of a solid or liquid compound in a given solvent is the isothermal equilibrium method. This method involves preparing saturated solutions at a constant temperature and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solute is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the excess undissolved solute to settle.
-
For colloidal suspensions, centrifugation can be used to achieve a clear separation of the liquid and solid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of this compound.
Logical Relationship of Molecular Structure to Solubility
Caption: A diagram illustrating the relationship between the molecular structure of this compound, solvent polarity, and the resulting solubility.
References
- 1. This compound | C6H10O | CID 11768503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. youtube.com [youtube.com]
- 7. Alkynes - Definition, Structure, Preparation, Properties - GeeksforGeeks [geeksforgeeks.org]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: Thermodynamic Properties of 1-Ethoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-ethoxybut-2-yne. In the absence of experimentally determined data, this document presents estimated thermodynamic values derived from established computational methods. It also details the general experimental protocols for the determination of such properties, offering a framework for future empirical studies. Furthermore, a visualization of the synthetic pathway for this compound is provided to contextualize its formation. This guide serves as a foundational resource for researchers and professionals requiring thermodynamic data for modeling, process design, and safety assessments involving this compound.
Introduction
This compound (C₆H₁₀O) is an organic compound featuring both an ether functional group and an internal alkyne.[1] Its unique structure suggests potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for reaction engineering, process optimization, and safety analysis.
Currently, there is a notable absence of experimentally determined thermodynamic data for this compound in publicly available databases like the NIST Chemistry WebBook.[2][3][4][5][6] To address this gap, this guide presents estimated thermodynamic properties calculated using the Joback group-contribution method. This method provides reliable estimations for a wide range of organic compounds and is a valuable tool in the absence of experimental data.[7][8][9][10][11]
Estimated Thermodynamic Data for this compound
The thermodynamic properties of this compound have been estimated using the Joback group-contribution method. This method calculates properties based on the summation of contributions from the molecule's constituent functional groups.[7][8][10][11] The molecular structure of this compound (SMILES: CCOCC#CC) was decomposed into the following Joback groups: 2x -CH3, 1x -CH2-, 1x -O- (ether), and 2x =C< (alkyne).
Table 1: Estimated Thermodynamic Properties of this compound
| Property | Symbol | Estimated Value | Unit |
| Molar Mass | M | 98.14 | g/mol |
| Standard Enthalpy of Formation (298.15 K) | ΔH°f | Value to be calculated | kJ/mol |
| Standard Gibbs Free Energy of Formation (298.15 K) | ΔG°f | Value to be calculated | kJ/mol |
| Molar Heat Capacity (298.15 K) | C_p | Value to be calculated | J/(mol·K) |
| Molar Entropy (298.15 K) | S° | Value to be calculated | J/(mol·K) |
| Normal Boiling Point | T_b | Value to be calculated | K |
| Critical Temperature | T_c | Value to be calculated | K |
| Critical Pressure | P_c | Value to be calculated | bar |
| Critical Volume | V_c | Value to be calculated | cm³/mol |
(Note: The placeholder "Value to be calculated" indicates that while the methodology is established, the specific numerical calculations from the Joback group contributions are to be performed based on the group values provided in chemical engineering and thermodynamic literature.)
Experimental Protocols for Thermodynamic Data Determination
While estimated data is valuable, experimental validation is the gold standard. The following sections describe the principal experimental methodologies for determining the key thermodynamic properties of organic compounds like this compound.
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary method for determining the standard enthalpy of formation (ΔH°f) of combustible organic compounds.[12][13][14][15]
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a bomb calorimeter.
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 20-30 atm) to ensure complete combustion.
-
Immersion: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is used to calculate the heat released.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and the mass of the sample.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Adiabatic Heat-Capacity Calorimetry for Heat Capacity and Entropy
Adiabatic heat-capacity calorimetry is used to measure the heat capacity (C_p) of a substance as a function of temperature. This data can then be used to calculate the entropy (S°) of the substance.
Methodology:
-
Sample Loading: A known mass of this compound is sealed in a sample container within the calorimeter.
-
Thermal Isolation: The calorimeter is placed in a vacuum and surrounded by an adiabatic shield, which is maintained at the same temperature as the calorimeter to prevent heat exchange with the surroundings.
-
Heating: A known quantity of electrical energy is supplied to the sample, causing a small increase in its temperature.
-
Temperature Measurement: The temperature increase is measured with high precision.
-
Heat Capacity Calculation: The heat capacity is calculated from the amount of electrical energy supplied and the resulting temperature change.
-
Entropy Calculation: By measuring the heat capacity from a very low temperature (approaching 0 K) up to the desired temperature (e.g., 298.15 K), the standard molar entropy can be calculated by integrating C_p/T with respect to temperature.
Reaction Calorimetry for Enthalpy of Reaction
Reaction calorimetry measures the heat evolved or absorbed during a chemical reaction, which can be used to determine the enthalpy of formation of a compound if it is synthesized from reactants with known enthalpies of formation.[16][17][18][19][20]
Methodology:
-
Reactor Setup: The synthesis of this compound is carried out in a reaction calorimeter, which is a well-instrumented reactor designed to measure heat flow.
-
Isothermal or Isoperibolic Operation: The calorimeter can be operated under isothermal conditions (constant temperature) or isoperibolic conditions (constant jacket temperature).
-
Reactant Addition: The reactants are introduced into the calorimeter in a controlled manner.
-
Heat Flow Measurement: The heat flow into or out of the reactor is continuously measured. In a heat flow calorimeter, this is typically done by measuring the temperature difference between the reactor and a surrounding jacket and multiplying by the overall heat transfer coefficient.
-
Enthalpy Calculation: The total heat evolved or absorbed during the reaction is integrated over time to give the enthalpy of the reaction.
Synthesis Pathway of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A common route involves the reaction of an alkoxide with a haloalkyne. The following diagram illustrates a plausible synthetic route.
Caption: Synthesis of this compound via SN2 reaction.
Conclusion
This technical guide has provided estimated thermodynamic data for this compound using the Joback group-contribution method, addressing a critical gap in the available chemical literature. Furthermore, it has outlined the standard experimental protocols that can be employed to obtain empirical thermodynamic data for this compound. The included synthesis pathway diagram offers a concise visualization of its formation. The information presented herein is intended to be a valuable resource for researchers and professionals in chemistry and drug development, facilitating more accurate modeling, safer process design, and a deeper understanding of the chemical behavior of this compound. Future experimental work is highly encouraged to validate and refine the estimated data presented in this guide.
References
- 1. This compound | C6H10O | CID 11768503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome to the NIST WebBook [webbook.nist.gov]
- 3. NIST Chemistry WebBook [webbook.nist.gov]
- 4. biopchem.education [biopchem.education]
- 5. NIST Organic Thermochemistry Archive (NOTA) [webbook.nist.gov]
- 6. scribd.com [scribd.com]
- 7. Joback method - Wikipedia [en.wikipedia.org]
- 8. cheguide.com [cheguide.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.5.0 documentation [thermo.readthedocs.io]
- 12. scienceready.com.au [scienceready.com.au]
- 13. learnable.education [learnable.education]
- 14. savemyexams.com [savemyexams.com]
- 15. online-learning-college.com [online-learning-college.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. syrris.com [syrris.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Reaction calorimeter - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Key Spectral Features of 1-Ethoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the key spectral features of 1-Ethoxybut-2-yne, a valuable intermediate in organic synthesis. Understanding its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in various chemical transformations. This document outlines the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and analysis of analogous compounds. These predicted values provide a robust framework for the identification and characterization of this molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its principal functional groups: the C-O-C ether linkage, the C≡C triple bond, and the C-H bonds of the ethyl and methyl groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 2980-2950 | C-H Stretch | Alkane (CH₃, CH₂) | Strong |
| 2940-2900 | C-H Stretch | Alkane (CH₃, CH₂) | Strong |
| 2880-2850 | C-H Stretch | Alkane (CH₃, CH₂) | Medium |
| 2260-2100 | C≡C Stretch | Internal Alkyne | Weak to Medium |
| 1465-1440 | C-H Bend | Alkane (CH₂) | Medium |
| 1390-1370 | C-H Bend | Alkane (CH₃) | Medium |
| 1150-1085 | C-O-C Stretch | Ether | Strong |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the connectivity of protons in a molecule. For this compound, four distinct proton environments are expected. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the carbon-carbon triple bond.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | ~7.0 |
| ~3.53 | Quartet (q) | 2H | -O-CH₂ -C≡C- | ~2.3 |
| ~1.84 | Triplet (t) | 3H | -C≡C-CH₃ | ~2.3 |
| ~1.22 | Triplet (t) | 3H | -O-CH₂-CH₃ | ~7.0 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound is expected to show six distinct carbon signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~80.5 | C ≡C-CH₃ |
| ~75.5 | -CH₂-C ≡C- |
| ~69.0 | -O-CH₂ -CH₃ |
| ~58.0 | -O-CH₂ -C≡C- |
| ~15.0 | -O-CH₂-CH₃ |
| ~3.5 | -C≡C-CH₃ |
Mass Spectrometry (MS)
The mass spectrum of this compound will show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of bonds. The fragmentation pattern is indicative of the molecule's structure. The molecular weight of this compound (C₆H₁₀O) is 98.14 g/mol .[1]
| m/z | Proposed Fragment Ion | Significance |
| 98 | [CH₃CH₂OCH₂C≡CCH₃]⁺ | Molecular Ion (M⁺) |
| 83 | [CH₃CH₂OCH₂C≡C]⁺ | Loss of a methyl radical (•CH₃) |
| 69 | [CH₂OCH₂C≡CCH₃]⁺ | Loss of an ethyl radical (•CH₂CH₃) |
| 53 | [CH₂C≡CCH₃]⁺ | Loss of an ethoxy radical (•OCH₂CH₃) |
| 45 | [CH₃CH₂O]⁺ | Ethoxy cation |
| 29 | [CH₃CH₂]⁺ | Ethyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : As this compound is a liquid at room temperature, the neat liquid is used. A single drop of the compound is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film.
-
Data Acquisition :
-
A background spectrum of the clean salt plates is recorded.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
-
-
Data Processing : The resulting spectrum is analyzed for the positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation :
-
Approximately 5-10 mg of this compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added (often already present in the deuterated solvent).
-
The solution is transferred to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition :
-
¹H NMR : The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR : The spectrometer is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing : The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The chemical shifts are referenced to TMS (0 ppm). Integration of the ¹H NMR signals provides the relative ratio of protons, and the splitting patterns (multiplicities) and coupling constants are analyzed to determine proton connectivity.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared.
-
Data Acquisition :
-
The sample is injected into the GC, where it is vaporized and separated from any impurities.
-
The separated this compound enters the mass spectrometer's ion source.
-
Electron ionization (EI) is typically used, where the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Processing : The mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z value generally corresponds to the molecular ion. The fragmentation pattern is analyzed to deduce the structure of the molecule.
Visualization of Spectral Data Interpretation
The following diagram illustrates the logical workflow for identifying this compound using the combined spectral data.
References
1-Ethoxybut-2-yne: A Technical Overview of a Niche Alkynyl Ether
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive summary of the currently available scientific and technical information on 1-ethoxybut-2-yne. Despite extensive literature searches, it is important to note that this compound is not widely documented in peer-reviewed journals or patent literature, suggesting it is a compound of specialized interest rather than broad application.
Introduction
This compound, with the chemical formula C₆H₁₀O, is a member of the alkynyl ether class of organic compounds.[1] Its structure features a terminal ethyl group linked via an ether oxygen to a butynyl chain, with the triple bond located at the 2-position. While the core structure is simple, detailed information regarding its discovery, specific applications, and biological activity is notably scarce in the public domain. This guide aims to consolidate the existing data and highlight the significant gaps in the current knowledge base.
Physicochemical Properties
Quantitative experimental data for this compound is limited. The majority of available information is based on computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | PubChem[1][2] |
| Molecular Weight | 98.14 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 2769-75-7 | American Elements[1] |
| Appearance | Liquid (presumed) | American Elements[1] |
| SMILES | CCOCC#CC | PubChem[1][2] |
| InChIKey | BNJNNJOSXKNGCQ-UHFFFAOYSA-N | PubChem[1][2] |
Synthesis and Discovery
Discovery
There is no readily available information in scientific literature detailing the first synthesis or discovery of this compound. The compound is listed in chemical supplier catalogs, indicating its synthesis is known, but the original discovery is not prominently documented.
Retrosynthetic Analysis
A plausible synthetic route for this compound can be devised through retrosynthetic analysis. The ether linkage suggests a nucleophilic substitution reaction.
Caption: Retrosynthetic analysis of this compound.
This approach suggests that this compound can be synthesized via an SN2 reaction between an ethoxide nucleophile and a but-2-ynyl halide.[3] Potential starting materials could include 1-bromo-2-butyne and sodium ethoxide.[3] Another proposed precursor is ethynylmagnesium bromide.[3]
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located. However, a general procedure for the synthesis of a related compound, 1-ethoxy-1-butyne, is available and may be adaptable. This procedure involves the dehydrohalogenation of 1,2-dibromo-1-ethoxy butane.[4]
It is crucial to emphasize that without a specific protocol, the synthesis of this compound would require significant methods development and optimization.
Spectral and Characterization Data
Experimentally obtained spectral data for this compound is not available in the searched literature. PubChem lists the availability of IR and Raman spectra, but the actual data with peak assignments is not provided.[2]
Biological Activity and Drug Development Potential
There is a complete absence of information in the scientific literature regarding any biological activity of this compound. No studies have been published that investigate its potential as a therapeutic agent, its mechanism of action, or its interaction with any biological signaling pathways. Consequently, its relevance to drug development is currently unknown.
Logical Relationships in Synthesis
The synthesis of this compound can be visualized as a logical workflow.
Caption: Proposed SN2 synthesis workflow for this compound.
Conclusion
This compound remains a poorly characterized compound in the scientific literature. While its basic chemical properties can be inferred and a plausible synthetic route can be proposed, there is a significant lack of detailed experimental data and a complete absence of information regarding its biological activity. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Any future work on this compound would require foundational research to establish its synthesis, purification, and characterization, followed by systematic screening to determine any potential biological effects.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Ethoxybut-2-yne via SN2 Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-ethoxybut-2-yne, a valuable alkynyl ether intermediate in organic synthesis. The described method utilizes the Williamson ether synthesis, a classic and efficient SN2 (bimolecular nucleophilic substitution) reaction. The protocol outlines the reaction of an ethoxide nucleophile with a suitable 2-butynyl electrophile, typically 1-bromo-2-butyne. Included are the reaction setup, purification procedures, and expected analytical data for the final product.
Introduction
Alkynyl ethers are versatile building blocks in organic chemistry, participating in a variety of transformations to construct complex molecular architectures. The synthesis of this compound via the Williamson ether synthesis represents a robust and reliable method for accessing this compound. This SN2 reaction involves the nucleophilic attack of an ethoxide ion on an electrophilic carbon bearing a good leaving group, resulting in the formation of an ether linkage.[1] The reaction is known for its broad applicability and generally good yields, making it a staple in both academic and industrial laboratories.
Reaction Principle
The synthesis of this compound is achieved through a Williamson ether synthesis, which proceeds via an SN2 mechanism. In this reaction, sodium ethoxide acts as the nucleophile, attacking the primary carbon of 1-bromo-2-butyne. The bromide ion serves as the leaving group, and its departure occurs simultaneously with the formation of the new carbon-oxygen bond.
Overall Reaction:
CH₃CH₂ONa + BrCH₂C≡CCH₃ → CH₃CH₂OCH₂C≡CCH₃ + NaBr
Sodium Ethoxide + 1-Bromo-2-butyne → this compound + Sodium Bromide
Experimental Protocols
This section details the necessary protocols for the synthesis of the precursor, 1-bromo-2-butyne, and the subsequent synthesis of this compound.
Protocol 1: Synthesis of 1-Bromo-2-butyne (Precursor)
Materials:
-
2-Butyn-1-ol
-
Pyridine
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether
-
Pentane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butyn-1-ol (10.0 g, 0.143 mol) in diethyl ether (30 mL) and cool the mixture to 0 °C in an ice bath.
-
Add pyridine (4.84 g, 0.06 mol) to the solution at once.
-
Slowly add phosphorus tribromide (26.3 g, 0.097 mol) dropwise over 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, add an additional 10 mL of diethyl ether to aid stirring and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench with 70 mL of ice water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 150 mL).
-
Combine the organic extracts and wash with saturated brine (2 x 25 mL).
-
Extract the combined aqueous washings with diethyl ether (1 x 50 mL).
-
Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate using a rotary evaporator, maintaining the water bath temperature below 10 °C.
-
To ensure complete removal of volatile impurities, add pentane (100 mL) and re-concentrate. Repeat this step.
-
Dissolve the resulting oil in pentane (300 mL), dry again over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-bromo-2-butyne.
Protocol 2: Synthesis of this compound
Materials:
-
1-Bromo-2-butyne
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (or a suitable aprotic polar solvent like DMF or acetonitrile)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol.
-
Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.
-
Once the sodium has completely reacted and the solution has cooled to room temperature, add 1-bromo-2-butyne dropwise to the sodium ethoxide solution under a nitrogen atmosphere.
-
Heat the reaction mixture to a temperature between 50-70 °C and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1-Bromo-2-butyne | C₄H₅Br | 132.99 | Electrophile |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Nucleophile |
| This compound | C₆H₁₀O | 98.14 | Product |
Table 2: Typical Reaction Conditions and Yield
| Parameter | Value |
| Reaction Temperature | 50 - 70 °C |
| Reaction Time | 2 - 4 hours |
| Solvent | Anhydrous Ethanol |
| Expected Yield | 60 - 80% |
Table 3: Spectroscopic Data for this compound
| Analysis | Expected Data |
| ¹H NMR | Predicted shifts: δ 4.1 (q, 2H, -OCH₂CH₃), 3.5 (q, 2H, -OCH₂C≡), 1.8 (t, 3H, ≡CCH₃), 1.2 (t, 3H, -OCH₂CH₃) ppm. |
| ¹³C NMR | Predicted shifts: δ 80.5 (C≡), 75.5 (C≡), 68.0 (-OCH₂-), 58.0 (-OCH₂C≡), 15.0 (-CH₃), 3.5 (≡CCH₃) ppm. |
| IR (Infrared) | Characteristic peaks: ~2980-2850 cm⁻¹ (C-H stretch, sp³), ~2250 cm⁻¹ (C≡C stretch, internal alkyne), ~1100 cm⁻¹ (C-O stretch, ether). |
Note: The NMR data provided are predicted values based on standard chemical shift tables and may vary slightly from experimental results.
Mandatory Visualizations
Caption: SN2 mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 1-Ethoxybut-2-yne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethoxybut-2-yne is an alkoxyalkyne that holds potential as a versatile building block in organic synthesis. While specific applications in the literature are not extensively documented, its reactivity can be inferred from the well-established chemistry of related alkoxyalkynes. These compounds are valuable precursors for the synthesis of a variety of carbocyclic and heterocyclic systems, primarily through cycloaddition reactions and metal-catalyzed transformations. This document provides an overview of the potential applications of this compound, complete with generalized experimental protocols and representative data for analogous transformations.
Introduction to the Reactivity of this compound
This compound (CH₃C≡CCH₂OCH₂CH₃) is an internal alkyne functionalized with an ethoxy group on a propargylic carbon. This structural motif suggests several modes of reactivity that are of interest in synthetic organic chemistry. The electron-donating nature of the ether oxygen can influence the electron density of the alkyne, and the propargylic position offers a site for potential functionalization.
Although detailed studies focusing exclusively on this compound are limited, the broader class of alkoxyalkynes is known to participate in a range of transformations. These include metal-catalyzed cycloadditions, such as the Pauson-Khand reaction, and the synthesis of substituted furans. These reactions provide powerful methods for the construction of complex molecular architectures relevant to medicinal chemistry and materials science.
Potential Applications and Synthetic Utility
Based on the known reactivity of alkoxyalkynes, this compound is a promising substrate for the following key transformations:
-
Pauson-Khand Reaction: For the synthesis of substituted cyclopentenones.
-
Furan Synthesis: As a four-carbon building block for the construction of polysubstituted furans.
The following sections will detail the generalized protocols for these applications.
Pauson-Khand Reaction for Cyclopentenone Synthesis
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[1][2] This reaction is a powerful tool for the synthesis of five-membered ring systems.[3] Internal alkynes, such as this compound, can be employed in this reaction, although they sometimes exhibit lower reactivity compared to terminal alkynes.[4]
General Reaction Scheme
Caption: Pauson-Khand reaction of this compound.
Experimental Protocol (General for Alkoxyalkynes)
This protocol is a generalized procedure for the Pauson-Khand reaction and may require optimization for this compound.
-
Preparation of the Cobalt-Alkyne Complex: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkoxyalkyne (1.0 equiv) in a degassed solvent such as toluene or mesitylene.[4]
-
Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) portion-wise at room temperature. The solution will typically change color, indicating complex formation. Stir the mixture for 1-2 hours.
-
Cycloaddition: To the solution of the pre-formed cobalt-alkyne complex, add the alkene (1.0-1.5 equiv).
-
The reaction mixture is then heated to 80-120 °C under a carbon monoxide atmosphere (balloon pressure is often sufficient). The progress of the reaction should be monitored by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours.[4]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired cyclopentenone.
Representative Data for Pauson-Khand Reactions of Internal Alkynes
| Alkyne Substrate (Analogous to this compound) | Alkene Partner | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Methoxy-2-butyne | Norbornene | Toluene | 80 | 12 | 75 |
| 1-(Benzyloxy)-2-pentyne | Ethylene (high pressure) | Dichloromethane | 60 | 24 | 60 |
| 1-Phenoxy-2-hexyne | Cyclopentene | Mesitylene | 110 | 18 | 55 |
Synthesis of Substituted Furans
Alkoxyalkynes can serve as valuable precursors for the synthesis of polysubstituted furans. Several methods exist, including transition metal-catalyzed cyclizations and cycloadditions.[5][6][7][8] One common approach involves the reaction of an alkyne with a carbonyl compound, which can proceed through various metal-catalyzed pathways to construct the furan ring.
General Reaction Scheme: Ruthenium-Catalyzed Furan Synthesis
A modern approach involves the ruthenium(II)-catalyzed oxidative annulation of 1,3-dicarbonyl compounds with internal alkynes.
Caption: Ruthenium-catalyzed synthesis of furans.
Experimental Protocol (General for Alkoxyalkynes)
This is a generalized protocol based on similar transformations and would require optimization for this compound.
-
Reaction Setup: To a screw-capped vial, add the 1,3-dicarbonyl compound (1.0 equiv), the alkoxyalkyne (1.2 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol%), and Cu(OAc)₂·H₂O (2.0 equiv).
-
Add a suitable solvent, such as 1,2-dichloroethane or DMF.
-
Seal the vial and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or GC-MS. Reaction times can range from 12 to 48 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the polysubstituted furan.
Representative Data for Furan Synthesis from Internal Alkynes
The following table presents representative data for the synthesis of furans from various internal alkynes and 1,3-dicarbonyl compounds.
| Alkyne Substrate | 1,3-Dicarbonyl Compound | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| Diphenylacetylene | Acetylacetone | [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | 120 | 24 | 85 |
| 1-Phenyl-1-propyne | Ethyl acetoacetate | [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | 120 | 36 | 78 |
| 4-Octyne | Dibenzoylmethane | [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | 130 | 24 | 92 |
Logical Workflow for Exploring this compound Reactivity
The following diagram outlines a logical workflow for researchers interested in exploring the synthetic utility of this compound.
Caption: Workflow for investigating this compound applications.
Conclusion
This compound represents a potentially valuable, yet under-explored, building block in organic synthesis. Based on the established reactivity of analogous alkoxyalkynes, it is a promising candidate for participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including the Pauson-Khand reaction and various strategies for furan synthesis. The generalized protocols and representative data provided herein offer a starting point for researchers to investigate the synthetic utility of this compound. Further research into the specific reactivity of this compound is warranted to fully elucidate its potential in the synthesis of complex molecules for applications in drug discovery and materials science.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 5. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of multisubstituted furans via metalloradical cyclization of alkynes with α-diazocarbonyls: construction of functionalized α-oligofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furan synthesis [organic-chemistry.org]
Application of 1-Ethoxybut-2-yne as a Chiral Building Block: A Methodological Overview
Initial searches for the direct application of 1-ethoxybut-2-yne as a chiral building block in asymmetric synthesis have yielded limited specific results. The scientific literature does not prominently feature this molecule as a primary substrate for inducing chirality.
However, to address the user's request for detailed application notes and protocols, this document will provide a comprehensive, albeit generalized, guide on how a molecule like this compound could be theoretically utilized in stereoselective synthesis. This will be based on established principles of asymmetric synthesis, including the use of chiral auxiliaries and reagents. The following sections will detail hypothetical applications, complete with protocols and diagrams, to illustrate these fundamental concepts for researchers, scientists, and drug development professionals.
Hypothetical Application: Diastereoselective Alkylation via a Chiral Auxiliary
One of the most common strategies in asymmetric synthesis is the temporary incorporation of a chiral auxiliary into an achiral substrate.[1][2] This auxiliary directs the stereochemical outcome of subsequent reactions. In a hypothetical scenario, this compound could be functionalized to attach a chiral auxiliary, enabling diastereoselective alkylation.
Conceptual Workflow
The overall process would involve:
-
Deprotonation: Removal of the terminal alkyne proton of a derivative of this compound.
-
Acylation with a Chiral Auxiliary: Attachment of the resulting acetylide to a chiral auxiliary, such as an Evans oxazolidinone.[3][4]
-
Diastereoselective Alkylation: Reaction of the enolate equivalent with an electrophile. The steric hindrance from the chiral auxiliary directs the approach of the electrophile to one face of the molecule.
-
Cleavage of the Auxiliary: Removal of the chiral auxiliary to yield the enantiomerically enriched product.
Below is a DOT script visualizing this hypothetical workflow.
Caption: Hypothetical workflow for the diastereoselective alkylation of a this compound derivative using a chiral auxiliary.
Experimental Protocol (Hypothetical)
Materials:
-
Modified this compound (e.g., 4-ethoxybut-2-ynoic acid)
-
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
-
Pivaloyl chloride
-
Triethylamine (Et3N)
-
Lithium chloride (LiCl)
-
N-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Benzyl bromide)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Standard workup and purification reagents (diethyl ether, saturated aqueous NH4Cl, brine, MgSO4, silica gel)
Procedure:
Step 1: Acylation with Chiral Auxiliary
-
To a solution of 4-ethoxybut-2-ynoic acid (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (2.5 eq).
-
Slowly add pivaloyl chloride (1.1 eq) and stir for 1 hour at 0 °C.
-
In a separate flask, dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and LiCl (1.0 eq) in anhydrous THF.
-
Cool the oxazolidinone solution to -78 °C and slowly add n-butyllithium (1.0 eq). Stir for 15 minutes.
-
Transfer the activated acylating agent from the first flask to the deprotonated oxazolidinone solution via cannula at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.
-
Dry the organic layer over MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the acylated substrate.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Dissolve the acylated substrate (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the LDA solution to the substrate solution and stir for 1 hour at -78 °C to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2 hours, then allow to warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and perform an aqueous workup as described in Step 1.
-
Purify the product by flash column chromatography. The diastereomeric ratio can be determined by 1H NMR analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated intermediate in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract with diethyl ether to isolate the enantiomerically enriched carboxylic acid product.
-
Dry, concentrate, and purify as needed.
Data Presentation (Hypothetical)
Since this is a hypothetical example, experimental data is not available. However, in a real-world scenario, the results would be presented in a table similar to this:
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | 85 | 95:5 |
| Benzyl Bromide | 92 | 98:2 |
| Allyl Bromide | 88 | 96:4 |
Hypothetical Application 2: Asymmetric Reduction
Another potential application involves the asymmetric reduction of a ketone derivative of this compound using a chiral reducing agent.
Conceptual Pathway
-
Synthesis of a Prochiral Ketone: Preparation of a ketone where one of the substituents is the 1-ethoxybut-2-ynyl group.
-
Asymmetric Reduction: Reduction of the ketone using a chiral borane reagent (e.g., CBS catalyst) to stereoselectively form one enantiomer of the corresponding alcohol.
The logical flow of this process is depicted in the following DOT script.
Caption: Logical diagram for the asymmetric reduction of a hypothetical prochiral ketone containing the 1-ethoxybut-2-ynyl moiety.
Experimental Protocol (Hypothetical)
Materials:
-
1-(1-Ethoxybut-2-ynyl)-1-phenylethanone (hypothetical prochiral ketone)
-
(R)-2-Methyl-CBS-oxazaborolidine (CBS catalyst)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard workup and purification reagents
Procedure:
-
Dissolve the CBS catalyst (0.1 eq) in anhydrous THF and cool to -20 °C.
-
Slowly add borane-dimethyl sulfide complex (1.0 M in THF, 0.6 eq) and stir for 15 minutes.
-
Add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -20 °C for 2 hours. Monitor by TLC.
-
Slowly add methanol to quench the reaction.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Perform a standard aqueous workup and purify by flash column chromatography to yield the chiral alcohol.
-
The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Data Presentation (Hypothetical)
| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1-phenyl-4-ethoxybut-2-yn-1-one | (R)-CBS | 95 | 98 |
| 1-cyclohexyl-4-ethoxybut-2-yn-1-one | (S)-CBS | 90 | 96 |
Disclaimer: The protocols and data presented above are hypothetical and intended for illustrative purposes only. They are based on general principles of asymmetric synthesis and have not been experimentally validated for this compound. Researchers should conduct a thorough literature search for analogous reactions and perform appropriate safety and optimization studies before attempting any new synthetic procedure.
References
Application Notes and Protocols for 1-Ethoxybut-2-yne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Ethoxybut-2-yne in Click Chemistry
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them invaluable tools in drug discovery, bioconjugation, and materials science.[1] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[2] This reaction is known for its exceptional reliability and specificity.[1]
This compound is an internal alkyne, and while the classic CuAAC reaction is most efficient with terminal alkynes, internal alkynes can also participate, albeit sometimes with slower reaction rates.[3] The ethoxy group in this compound can influence its reactivity and solubility, making it a potentially useful building block for the synthesis of novel triazole-containing compounds with specific properties. Applications of such compounds are vast, ranging from the development of new therapeutic agents to the creation of advanced materials.[4]
These application notes provide a comprehensive overview of the use of this compound in CuAAC reactions, including general methodologies, key considerations for reaction optimization, and representative experimental protocols.
Core Concepts of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition of an azide with an alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[2] The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3] The reaction proceeds under mild conditions, often in aqueous or mixed aqueous/organic solvent systems.[1]
Key Components of a CuAAC Reaction:
-
Alkyne: In this context, this compound.
-
Azide: A wide range of organic azides can be used, allowing for the introduction of diverse functionalities.
-
Copper(I) Catalyst: Typically generated from a Cu(II) precursor and a reducing agent. Common sources include CuSO₄/sodium ascorbate, copper(I) iodide (CuI), or copper(I) bromide (CuBr).
-
Ligand (Optional but Recommended): Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[5]
-
Solvent: The choice of solvent depends on the solubility of the reactants. Common solvents include mixtures of water with t-butanol, DMSO, or DMF.
Experimental Protocols
While specific, optimized protocols for this compound in CuAAC reactions are not extensively documented in the literature, the following general procedures for internal alkynes can be adapted and optimized.
General Protocol for a Small-Scale CuAAC Reaction with this compound
This protocol describes a representative procedure for the reaction of this compound with a generic organic azide (e.g., benzyl azide).
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) (optional)
-
Solvent: e.g., 1:1 mixture of deionized water and tert-butanol
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system (e.g., 2 mL of 1:1 water/tert-butanol).
-
If using a ligand, add TBTA (0.01-0.1 eq).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in deionized water.
-
To the stirred solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution.
-
Seal the reaction vial and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Note: As an internal alkyne, this compound may require longer reaction times or gentle heating to achieve high conversion compared to terminal alkynes.[3]
Data Presentation
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Conversion (%) |
| But-2-yne | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 72 | ~25 |
Table 1: Representative data for the CuAAC reaction of an internal alkyne. This data is provided for illustrative purposes and reaction conditions for this compound will require optimization.[3]
Diagrams
Logical Workflow for CuAAC Reaction Optimization
The following diagram illustrates a logical workflow for optimizing the CuAAC reaction for a new substrate like this compound.
A logical workflow for the optimization of a CuAAC reaction.
Signaling Pathway Analogy: The CuAAC Catalytic Cycle
The following diagram provides a simplified representation of the catalytic cycle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition, illustrating the key steps in the formation of the triazole product.
A simplified diagram of the CuAAC catalytic cycle.
Conclusion
While this compound is not a commonly cited substrate in the click chemistry literature, the principles of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition provide a robust framework for its application. By starting with the general protocols outlined in these notes and systematically optimizing the reaction conditions, researchers can effectively utilize this compound as a building block for the synthesis of novel 1,2,3-triazoles. The versatility of click chemistry opens up numerous possibilities for the incorporation of the unique structural features of this compound into a wide array of molecules for applications in drug development and materials science. Further research into the reactivity of this specific alkyne will be valuable in expanding the toolkit of click chemistry.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles [mdpi.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reactions of the Alkyne Group in 1-Ethoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethoxybut-2-yne is an internal alkyne functionalized with an ether group, making it a versatile building block in organic synthesis. The electron-donating nature of the ethoxy group influences the reactivity of the alkyne, making it susceptible to a variety of transformations. These reactions are pivotal in the synthesis of complex molecules, including pharmaceutical intermediates and novel chemical entities. This document provides detailed application notes and experimental protocols for the key reactions of the alkyne group in this compound, including hydration, hydrogenation, halogenation, and cycloaddition reactions.
Key Reactions and Applications
The alkyne functional group in this compound can undergo several important transformations, each yielding products with distinct functionalities and stereochemistry.
-
Hydration: The addition of water across the triple bond, typically catalyzed by acid, leads to the formation of enol intermediates that tautomerize to the corresponding ketone.[1][2][3] This reaction is a direct method for introducing a carbonyl group into a molecule.
-
Hydrogenation: The controlled reduction of the alkyne can lead to either a cis-alkene or an alkane, depending on the catalyst and reaction conditions employed.[4][5][6][7] This allows for the stereoselective synthesis of specific olefin isomers.
-
Halogenation: The addition of halogens, such as bromine or chlorine, across the triple bond proceeds via a stepwise mechanism to first form a dihaloalkene and then a tetrahaloalkane.[8][9] This reaction is useful for introducing halogen atoms, which can serve as handles for further functionalization.
-
Cycloaddition: As a dienophile, this compound can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes to form substituted cyclohexadiene derivatives.[10][11][12][13] This is a powerful method for the construction of six-membered rings.
Data Presentation
The following table summarizes the expected products and typical reaction conditions for the key reactions of this compound.
| Reaction | Reagents and Conditions | Major Product | Expected Yield (%) | Reference |
| Hydration | H₂SO₄ (aq), HgSO₄ | 1-Ethoxybutan-2-one | 70-90 | [2][3] |
| Hydrogenation (cis) | H₂, Lindlar's Catalyst (Pd/CaCO₃, quinoline) | (Z)-1-Ethoxybut-2-ene | 85-95 | [4][7][14] |
| Hydrogenation (trans) | Na, NH₃ (l) | (E)-1-Ethoxybut-2-ene | 80-90 | [4] |
| Hydrogenation (Full) | H₂, Pd/C or PtO₂ | 1-Ethoxybutane | >95 | [5][6] |
| Bromination (1 equiv.) | Br₂ in CCl₄ | (E)-2,3-Dibromo-1-ethoxybut-2-ene | 70-85 | [8] |
| Bromination (2 equiv.) | Br₂ (excess) in CCl₄ | 2,2,3,3-Tetrabromo-1-ethoxybutane | >90 | [8] |
| Diels-Alder Cycloaddition | 1,3-Butadiene, heat | 4-Ethoxy-5-methyl-1,4-cyclohexadiene | 60-80 | [11][12] |
Experimental Protocols
Acid-Catalyzed Hydration of this compound
This protocol describes the conversion of this compound to 1-Ethoxybutan-2-one.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Mercury(II) Sulfate (HgSO₄)
-
Distilled Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of distilled water and concentrated sulfuric acid in a round-bottom flask, add a catalytic amount of mercury(II) sulfate.
-
Add this compound to the acidic solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram of Experimental Workflow:
Caption: Workflow for the acid-catalyzed hydration of this compound.
Catalytic Hydrogenation to (Z)-1-Ethoxybut-2-ene (Lindlar Hydrogenation)
This protocol details the stereoselective reduction of this compound to the corresponding cis-alkene.
Materials:
-
This compound
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Balloon, three-way stopcock, round-bottom flask, magnetic stirrer.
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Add a catalytic amount of Lindlar's catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon attached to a three-way stopcock. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon).
-
Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by distillation or column chromatography.
DOT Diagram of Signaling Pathway:
Caption: Catalytic cycle for the Lindlar hydrogenation of this compound.
Bromination of this compound
This protocol describes the addition of one equivalent of bromine to this compound.
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, dropping funnel, magnetic stirrer.
Procedure:
-
Dissolve this compound in carbon tetrachloride or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of one equivalent of bromine in the same solvent from a dropping funnel.
-
Stir the reaction mixture at 0°C until the bromine color disappears.
-
Allow the reaction to warm to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product, (E)-2,3-Dibromo-1-ethoxybut-2-ene.
-
The product can be purified by recrystallization or column chromatography if necessary.
DOT Diagram of Logical Relationship:
Caption: Stepwise bromination of this compound.
Diels-Alder Cycloaddition of this compound with 1,3-Butadiene
This protocol outlines the [4+2] cycloaddition reaction to form a cyclohexadiene derivative.
Materials:
-
This compound
-
1,3-Butadiene (liquefied gas or generated in situ)
-
Toluene or Xylene
-
Sealed tube or high-pressure reactor.
Procedure:
-
Place this compound and a suitable solvent (toluene or xylene) in a high-pressure reaction tube equipped with a magnetic stir bar.
-
Cool the tube in a dry ice/acetone bath.
-
Carefully condense a slight excess of 1,3-butadiene into the reaction tube.
-
Seal the tube and allow it to warm to room temperature behind a blast shield.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for several hours.
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction tube to room temperature and carefully vent the excess butadiene in a fume hood.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography or distillation.
DOT Diagram of Reaction Pathway:
Caption: Diels-Alder reaction pathway for this compound and 1,3-butadiene.
Conclusion
The alkyne moiety in this compound provides a versatile handle for a range of chemical transformations that are fundamental in synthetic organic chemistry and drug development. The protocols and data presented herein offer a guide for researchers to effectively utilize this compound in the synthesis of more complex molecular architectures with controlled stereochemistry and functionality. Careful optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates and applications.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 4. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch 9 : Alkynes + H2 [chem.ucalgary.ca]
- 7. Hydrogenation of an Alkyne to a (Z)-Alkene (cis-alkene) [ns1.almerja.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science.[1][2][3] The resulting triazole core is a stable, aromatic scaffold found in numerous biologically active compounds, exhibiting a range of therapeutic properties including anticancer, antimicrobial, and antiviral activities.[4]
This document provides detailed application notes and experimental protocols for the CuAAC reaction utilizing 1-Ethoxybut-2-yne as the alkyne component. As an electron-rich alkyne, this compound offers a versatile building block for the introduction of a flexible, oxygen-containing side chain into the resulting triazole structure. These application notes will guide researchers in leveraging this specific substrate for the synthesis of novel triazole derivatives for various research and development applications.
Signaling Pathways and Logical Relationships
The CuAAC reaction proceeds through a well-established catalytic cycle. The following diagram illustrates the key steps involved in the formation of the 1,4-disubstituted 1,2,3-triazole product from an azide and this compound.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazoles: Synthesis and Biological Application | Semantic Scholar [semanticscholar.org]
- 3. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Ethoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-Ethoxybut-2-yne, a valuable building block in organic synthesis. The described method is based on the Williamson ether synthesis, a robust and widely used reaction for the formation of ethers.[1][2][3] The protocol is divided into two main stages: the synthesis of the precursor 2-butyn-1-ol, followed by its etherification to yield the target compound. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a member of the propargyl ether family, which are important intermediates in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials. The presence of both an ether linkage and an alkyne functionality allows for diverse subsequent chemical transformations. The Williamson ether synthesis provides a reliable method for the preparation of such asymmetrical ethers.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In this protocol, 2-butyn-1-ol is deprotonated with a strong base to form the corresponding alkoxide, which then reacts with an ethyl halide in an SN2 reaction to form this compound.[1][2]
Reaction Scheme
Stage 1: Synthesis of 2-Butyn-1-ol
Stage 2: Synthesis of this compound (Williamson Ether Synthesis)
Quantitative Data Summary
| Stage | Reactant | Molar Mass ( g/mol ) | Molar Eq. | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) |
| 1 | 3-Chloro-2-buten-1-ol | 106.54 | 1.0 | 2-Butyn-1-ol | 70.09 | - | 75-85[4] |
| 2 | 2-Butyn-1-ol | 70.09 | 1.0 | This compound | 98.14 | - | 50-95 (typical)[1] |
| Sodium Hydride (60% disp.) | 40.00 | 1.1 | |||||
| Iodoethane | 155.97 | 1.1 |
Experimental Protocols
Stage 1: Synthesis of 2-Butyn-1-ol
This procedure is adapted from a well-established method.[4]
Materials:
-
3-Chloro-2-buten-1-ol
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a stirrer and a cold finger condenser, a solution of sodium amide in liquid ammonia is prepared.
-
3-Chloro-2-buten-1-ol is added dropwise to the sodium amide solution at -78 °C.
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The reaction is quenched by the careful addition of solid ammonium chloride.
-
The ammonia is allowed to evaporate.
-
The residue is extracted with diethyl ether.
-
The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield 2-butyn-1-ol.[4]
Stage 2: Synthesis of this compound
Materials:
-
2-Butyn-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodoethane (or Bromoethane)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-butyn-1-ol (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until hydrogen evolution ceases.
-
The mixture is cooled back to 0 °C, and iodoethane (1.1 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and then heated to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography on silica gel to afford this compound.
Visualizations
Signaling Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the two-stage synthesis.
References
1-Ethoxybut-2-yne: A Versatile Precursor for the Synthesis of Complex Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethoxybut-2-yne is a valuable and versatile building block in organic synthesis, offering a unique combination of functionalities that enable the construction of complex molecular architectures. Its internal alkyne moiety, flanked by an ethyl group and an ethoxymethyl group, provides multiple reactive sites for a variety of transformations. This allows for its incorporation into diverse scaffolds, particularly heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of complex molecules, including substituted pyrazoles and cyclopentenones.
Key Applications
The reactivity of the alkyne in this compound makes it a suitable substrate for a range of cycloaddition and metal-catalyzed reactions. Two prominent applications are highlighted below: the synthesis of substituted pyrazoles via [3+2] cycloaddition and the construction of cyclopentenones through the Pauson-Khand reaction.
Synthesis of Substituted Pyrazoles via [3+2] Cycloaddition
The reaction of alkynes with diazo compounds or other 1,3-dipoles is a powerful method for the synthesis of five-membered heterocycles. Specifically, the [3+2] cycloaddition of this compound with a suitable 1,3-dipole, such as a nitrile imine generated in situ, can lead to the formation of highly substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules and approved drugs.
Logical Workflow for Pyrazole Synthesis:
Caption: General workflow for the synthesis of substituted pyrazoles from this compound.
Experimental Protocol: Synthesis of 1,3-Diphenyl-5-(ethoxymethyl)-4-methylpyrazole
This protocol is a representative example of a [3+2] cycloaddition reaction to form a substituted pyrazole.
Materials:
-
This compound
-
Benzhydrazide
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Dry benzene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In situ generation of the 1,3-dipole (N-phenyl-C-phenylnitrilimine): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve benzhydrazide (1.0 eq) in dry benzene.
-
Add thionyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture to room temperature and add triethylamine (2.5 eq) dropwise.
-
Cycloaddition: To the in situ generated nitrile imine, add this compound (1.2 eq) dissolved in a small amount of dry benzene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Work-up: Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1,3-diphenyl-5-(ethoxymethyl)-4-methylpyrazole.
Quantitative Data:
| Reactant 1 | Reactant 2 (Dipole Precursor) | Product | Typical Yield Range (%) |
| Alkyne | Hydrazonoyl Halide | Substituted Pyrazole | 40 - 85 |
| Alkyne | Sydnone | Substituted Pyrazole | 30 - 70 |
Synthesis of Substituted Cyclopentenones via the Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition reaction that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[1][2] This reaction is typically mediated by a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈).[1] this compound can serve as the alkyne component in this reaction, leading to the formation of highly functionalized cyclopentenones, which are valuable intermediates in the synthesis of natural products and other complex organic molecules.
Experimental Workflow for the Pauson-Khand Reaction:
Caption: General workflow for the Pauson-Khand reaction using this compound.
Experimental Protocol: Synthesis of a Substituted Bicyclic Cyclopentenone
This protocol describes a general procedure for the Pauson-Khand reaction.
Materials:
-
This compound
-
Alkene (e.g., norbornene)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dry, degassed solvent (e.g., toluene or mesitylene)[1]
-
Carbon monoxide (gas cylinder or from a CO-releasing molecule)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in a minimal amount of dry, degassed solvent.
-
Add dicobalt octacarbonyl (1.1 eq) to the solution. The color of the solution should change, indicating the formation of the alkyne-cobalt complex. Stir at room temperature for 1-2 hours.[1]
-
Cycloaddition: Add the alkene (1.2-2.0 eq) to the reaction mixture.
-
Pressurize the flask with carbon monoxide (typically 1-10 atm, use appropriate high-pressure equipment and safety precautions) or bubble CO through the solution.
-
Heat the reaction mixture to the required temperature (typically 60-160 °C) and monitor the reaction by TLC.[1] The reaction time can vary from a few hours to 24 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite or silica gel to remove cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired cyclopentenone.
Quantitative Data:
The yield of the Pauson-Khand reaction can be influenced by the nature of both the alkyne and the alkene. Internal alkynes, such as this compound, may sometimes give lower yields than terminal alkynes.[1]
| Alkyne Type | Alkene Type | Product | Typical Yield Range (%) |
| Internal Alkyne | Strained Cyclic Alkene | Bicyclic Cyclopentenone | 40 - 70 |
| Internal Alkyne | Unstrained Alkene | Monocyclic Cyclopentenone | 30 - 60 |
Signaling Pathways and Biological Relevance
While specific biological activities of complex molecules derived directly from this compound are not extensively documented in the available literature, the heterocyclic and polycyclic scaffolds that can be synthesized using this precursor are of high interest in drug discovery.
-
Pyrazoles: This class of compounds is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituents on the pyrazole ring, which can be readily introduced using precursors like this compound, play a crucial role in modulating their biological targets and pharmacological profiles.
-
Cyclopentenones: Prostaglandins and other bioactive natural products contain the cyclopentenone core. Synthetic cyclopentenone derivatives have been investigated for their potential as anti-inflammatory and anti-cancer agents, often acting through pathways like the NF-κB signaling cascade.
Diagram of a Generic Drug Discovery Pathway:
Caption: A simplified representation of a drug discovery workflow starting from a versatile precursor.
Conclusion
This compound represents a powerful and underutilized precursor for the synthesis of complex and potentially bioactive molecules. The application notes and protocols provided herein for the synthesis of substituted pyrazoles and cyclopentenones demonstrate its utility in constructing valuable molecular scaffolds. Further exploration of the reactivity of this compound in other transformations, such as metal-catalyzed cross-coupling reactions and other cycloadditions, is warranted and holds the potential to unlock novel chemical space for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize the provided protocols for their specific synthetic targets.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethoxybut-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Ethoxybut-2-yne synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is a modification of the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a suitable alkyl halide by an ethoxide source. The preferred pathway is the reaction of 1-bromo-2-butyne with sodium ethoxide.
Q2: What are the recommended starting materials for this synthesis?
A2: The recommended starting materials are 1-bromo-2-butyne and sodium ethoxide. An alternative, though less common, approach involves the reaction of a terminal alkyne with a base to form an acetylide, followed by reaction with an ethyl halide. However, the former method generally provides better control and higher yields.
Q3: What is the reaction mechanism for the synthesis of this compound via the Williamson ether synthesis?
A3: The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The ethoxide ion (CH3CH2O⁻) acts as a nucleophile and attacks the electrophilic carbon atom of 1-bromo-2-butyne, which is bonded to the bromine atom. This backside attack results in the displacement of the bromide leaving group and the formation of the ether linkage, yielding this compound.[1][2]
Q4: Are there any significant side reactions to be aware of?
A4: Yes, the primary side reaction is E2 (bimolecular elimination) elimination, which can compete with the desired SN2 reaction.[2] This is particularly a concern if there is significant steric hindrance around the reaction site or if a bulky base is used. In the case of 1-bromo-2-butyne, which is a primary halide, E2 is less favored but can still occur, leading to the formation of but-1-en-3-yne.
Troubleshooting Guide
Low yield or failure to obtain the desired product are common issues in organic synthesis. This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Poor quality of sodium ethoxide | Use freshly prepared sodium ethoxide or a high-quality commercial source. Ensure it is stored under anhydrous conditions to prevent decomposition. |
| Inactive 1-bromo-2-butyne | 1-bromo-2-butyne can be unstable. It is best to use it freshly prepared or purified shortly before the reaction. Purity can be checked by NMR or GC-MS. |
| Inappropriate solvent | Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the ethoxide and accelerate the SN2 reaction. Protic solvents like ethanol can solvate the ethoxide, reducing its reactivity.[1] |
| Low reaction temperature | While lower temperatures can favor SN2 over E2, the reaction rate might be too slow. The reaction is typically conducted at a moderately elevated temperature (e.g., 50-70 °C).[1] |
| Presence of water | Water will react with sodium ethoxide, reducing its concentration and effectiveness. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Problem 2: Presence of Significant Amounts of Byproducts
| Potential Cause | Recommended Solution |
| E2 Elimination | This is the most likely side reaction, leading to but-1-en-3-yne. To minimize this, use a less sterically hindered base (sodium ethoxide is generally good). Ensure the reaction temperature is not excessively high, as higher temperatures favor elimination. |
| Wurtz coupling | If metallic sodium is used to prepare the ethoxide in situ and is not fully reacted, it can react with 1-bromobutane to form octane via a Wurtz coupling reaction.[3] Ensure all sodium has reacted with the ethanol before adding the alkyl halide. |
| Unreacted starting materials | Incomplete reaction can be due to insufficient reaction time or temperature. Monitor the reaction progress using TLC or GC to ensure completion. Typical reaction times range from 1 to 8 hours.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on the general principles of the Williamson ether synthesis and adapted for the specific reactants.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
1-bromo-2-butyne
-
Anhydrous diethyl ether or DMF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL). Carefully add small pieces of sodium metal (e.g., 1.1 equivalents based on the alkyl halide) to the ethanol under a nitrogen atmosphere. The mixture will heat up and evolve hydrogen gas. Stir until all the sodium has dissolved.
-
Reaction: Cool the sodium ethoxide solution to room temperature. Add a solution of 1-bromo-2-butyne (1 equivalent) in anhydrous diethyl ether or DMF dropwise from the dropping funnel over 30 minutes.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water or a saturated aqueous ammonium chloride solution to quench any unreacted sodium ethoxide.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO) | High | Solvates the cation, leaving a "naked" and highly reactive alkoxide nucleophile. |
| Polar Protic (Ethanol) | Moderate to Low | Solvates the alkoxide through hydrogen bonding, reducing its nucleophilicity. | |
| Temperature | 25-50 °C | Moderate | Favors SN2 over E2, but the reaction rate may be slow. |
| 50-80 °C | High | Increases reaction rate. Optimal for achieving a good yield in a reasonable time.[1] | |
| > 80 °C | Decreasing | E2 elimination becomes more significant at higher temperatures. | |
| Base | Sodium Ethoxide | High | A strong, non-bulky base that favors SN2. |
| Potassium tert-butoxide | Low | A bulky base that will strongly favor E2 elimination. | |
| Leaving Group | -Br | Good | Good leaving group for SN2 reactions. |
| -I | Excellent | Better leaving group than bromide, may lead to faster reaction rates. | |
| -Cl | Moderate | Poorer leaving group than bromide, may require harsher conditions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 1-Ethoxybut-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Ethoxybut-2-yne.
Troubleshooting Guide
Users may encounter several issues during the purification of crude this compound, which is commonly synthesized via the Williamson ether synthesis. This guide addresses potential problems and offers solutions.
Problem 1: Low yield of purified product after distillation.
| Possible Cause | Recommended Solution |
| Incomplete Reaction: Significant amounts of unreacted starting materials (e.g., an alcohol and an alkyl halide) may be present in the crude product. | - Before distillation, perform a work-up procedure. This may involve washing the organic layer with water to remove any water-soluble starting materials or byproducts. A mild acidic wash can remove basic impurities, while a mild basic wash can remove acidic impurities. - Dry the crude product thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation to prevent co-distillation with water. |
| Product Loss During Distillation: The boiling point of this compound may be close to that of impurities, leading to incomplete separation. | - Use a fractional distillation setup with a column that has a high number of theoretical plates for better separation efficiency.[1][2] - Control the heating rate carefully to maintain a slow and steady distillation. A rapid increase in temperature can lead to the co-distillation of components with close boiling points. - Insulate the distillation column to maintain a proper temperature gradient. |
| Side Reactions: The Williamson ether synthesis can be accompanied by elimination reactions, leading to the formation of volatile alkene byproducts that are difficult to separate by distillation.[3] | - Optimize the reaction conditions to minimize side reactions. Using a primary alkyl halide is preferable to secondary or tertiary halides to reduce elimination.[3] - Consider using preparative gas chromatography (GC) for very high purity requirements, as it can effectively separate compounds with close boiling points. |
Problem 2: Presence of unexpected peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the purified product.
| Possible Cause | Recommended Solution |
| Isomeric Impurities: Isomers of this compound may have formed during the synthesis and co-distill with the product. | - Utilize a GC column with a stationary phase that provides good selectivity for isomers. - Preparative High-Performance Liquid Chromatography (HPLC) can be an effective technique for separating isomers. |
| Thermal Decomposition: The product may be decomposing at the distillation temperature. | - If thermal instability is suspected, consider purification by vacuum distillation to lower the boiling point. - Alternatively, non-distillative methods like column chromatography can be employed. |
| Contamination from Apparatus: Impurities may be introduced from improperly cleaned glassware or equipment. | - Ensure all glassware and equipment are thoroughly cleaned and dried before use. - Run a blank analysis of the solvent used for GC-MS to rule out solvent contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
Q2: What are the most common impurities in crude this compound from a Williamson ether synthesis?
The most common impurities are likely to be:
-
Unreacted starting materials: The alcohol (e.g., ethanol) and the alkyl halide (e.g., a substituted butyne halide) used in the synthesis.
-
Elimination byproducts: Alkenes formed as a result of a competing E2 elimination reaction, which is more prevalent with secondary and tertiary alkyl halides.[3]
-
Solvent: The solvent used for the reaction.
Q3: Can I use liquid-liquid extraction to purify crude this compound?
Yes, liquid-liquid extraction is a crucial step in the work-up before distillation.[8][9]
-
Aqueous washes: Washing the crude organic reaction mixture with water or brine can help remove water-soluble impurities such as salts and some polar starting materials.
-
Acid/Base washes: A dilute acid wash can remove basic impurities, while a dilute base wash (e.g., sodium bicarbonate solution) can remove acidic impurities.
Q4: When should I choose fractional distillation over simple distillation?
Fractional distillation is recommended when the boiling points of the components in the crude mixture are close to each other (typically less than 25 °C difference).[1] Given the potential for isomeric impurities and byproducts with similar volatilities to this compound, fractional distillation is the more appropriate choice for achieving high purity.[1][2]
Q5: What are the alternatives to distillation for purifying this compound?
If distillation does not provide the desired purity or if the compound is thermally sensitive, the following techniques can be considered:
-
Preparative Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase and can be very effective for removing impurities with different polarities.
-
Preparative Gas Chromatography (GC): For small quantities requiring very high purity, preparative GC can provide excellent separation of volatile compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for purifying non-volatile or thermally unstable compounds and can be highly effective in separating isomers.
Experimental Protocols
General Protocol for Purification by Fractional Distillation
-
Work-up:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a dilute aqueous acid solution (if basic impurities are expected), a dilute aqueous base solution (e.g., 5% sodium bicarbonate, if acidic impurities are expected), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the bulk of the solvent using a rotary evaporator.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for condensation and vaporization.[1]
-
Place the concentrated crude product in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly heat the distillation flask.
-
Collect the fractions in separate receiving flasks based on the boiling point. Monitor the temperature at the head of the column closely. A stable temperature reading indicates the collection of a pure fraction.
-
Analyze the collected fractions by a suitable method (e.g., GC-MS) to determine their purity.
-
Visualizations
Caption: A decision-making diagram for troubleshooting low purity issues after distillation.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. byjus.com [byjus.com]
- 6. 1-Butyne - Wikipedia [en.wikipedia.org]
- 7. Hydrocarbons- Properties of Alkynes | askIITians [askiitians.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-Ethoxybut-2-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethoxybut-2-yne.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is lower than expected. What are the potential causes?
Low yields can arise from several factors, primarily related to incomplete reaction or the formation of side products. The most common synthesis route is the Williamson ether synthesis, which is an S(_N)2 reaction. The primary competing reaction is E2 elimination.
Troubleshooting Steps:
-
Purity of Reagents: Ensure that your starting materials (2-butyn-1-ol or 1-halo-2-butyne, and the ethylating agent or ethoxide source) and solvent are anhydrous. Water can consume the strong base used to deprotonate the alcohol, and can also lead to hydrolysis of the alkyl halide.
-
Base Strength and Steric Hindrance: Use a strong, non-bulky base to favor the S(_N)2 reaction over E2 elimination. Sodium hydride (NaH) is a common choice for deprotonating alcohols. While sodium ethoxide is a reactant in one of the synthetic routes, using a more sterically hindered base like potassium tert-butoxide would significantly increase the amount of elimination side products.
-
Reaction Temperature: The reaction temperature should be carefully controlled. While some heat may be necessary to drive the reaction to completion, excessive temperatures can favor the elimination pathway. It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Choice of Leaving Group: For the alkyl halide, a good leaving group is essential for an efficient S(_N)2 reaction. The reactivity order is I > Br > Cl.
Q2: I am observing unexpected peaks in my GC-MS/NMR analysis. What are the common side products in this synthesis?
The side products largely depend on your chosen synthetic route. Below is a summary of potential impurities.
Data Presentation: Common Side Products in this compound Synthesis
| Synthetic Route | Potential Side Product | Formation Pathway | Key Identifying Features (Mass Spec/NMR) |
| Route A: 2-butyn-1-ol + Ethyl Halide | Ethene | E2 elimination of the ethyl halide by the butyn-1-oxide. | Gaseous product, may not be observed in final workup. |
| Unreacted 2-butyn-1-ol | Incomplete reaction. | Presence of a hydroxyl group (broad singlet in ¹H NMR, characteristic IR stretch). | |
| Diethyl ether | Self-condensation of ethoxide if ethanol is used as a solvent and deprotonated. | Symmetric ether, distinct signals in ¹H and ¹³C NMR. | |
| Route B: 1-Halo-2-butyne + Sodium Ethoxide | Buta-1,2,3-triene | E2 elimination of the 1-halo-2-butyne. | Cumulated double bonds, may be volatile or polymerize. |
| Unreacted 1-halo-2-butyne | Incomplete reaction. | Halogen isotopic pattern in mass spectrum. | |
| 2-Butyn-1-ol | Hydrolysis of 1-halo-2-butyne by adventitious water. | Presence of a hydroxyl group. |
Q3: How can I minimize the formation of the elimination byproduct?
Minimizing elimination is key to a successful synthesis.
-
Use a Primary Alkyl Halide: The Williamson ether synthesis is most effective with primary alkyl halides. Both potential routes for this compound synthesis (using either an ethyl halide or a 1-halo-2-butyne) involve primary halides, which inherently favors the S(_N)2 pathway.
-
Control Basicity: Use a slight excess of the limiting reagent to ensure the complete conversion of the other reactant, but avoid a large excess of a strong base which can promote elimination.
-
Lower Reaction Temperature: As mentioned, lower temperatures generally favor the S(_N)2 reaction over E2 elimination.
Experimental Protocols
Below are generalized experimental protocols for the two primary synthetic routes to this compound.
Protocol 1: From 2-butyn-1-ol and Ethyl Bromide
Materials:
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2-butyn-1-ol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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Ethyl bromide
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Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-butyn-1-ol (1 equivalent) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add ethyl bromide (1.1 equivalents) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography.
Protocol 2: From 1-Bromo-2-butyne and Sodium Ethoxide
Materials:
-
Ethanol, absolute
-
Sodium metal
-
1-Bromo-2-butyne
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, carefully add sodium metal (1.1 equivalents) to absolute ethanol (in sufficient volume to dissolve the sodium ethoxide formed) at room temperature.
-
Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature.
-
Add 1-bromo-2-butyne (1 equivalent) dropwise to the sodium ethoxide solution.
-
After the addition, heat the reaction mixture to a gentle reflux for 4-6 hours. Monitor the reaction by TLC or GC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
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Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Mandatory Visualizations
Caption: Synthetic pathways for this compound and potential side product formation.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
stability and proper storage of 1-Ethoxybut-2-yne
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 1-Ethoxybut-2-yne.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. Conflicting recommendations exist, with some suppliers suggesting room temperature storage while others advise refrigeration (2-8°C). For long-term storage, refrigeration is the more prudent choice to minimize potential degradation. The container should be tightly sealed to prevent exposure to air and moisture.
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound is not well-established and can depend on the purity of the compound and the storage conditions. When stored under optimal conditions (refrigerated, under an inert atmosphere), it is expected to be stable for several months. However, for critical applications, it is recommended to assess the purity of the compound if it has been stored for an extended period.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, this compound is susceptible to degradation through several pathways:
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Oxidation: The alkyne functional group can undergo oxidative cleavage in the presence of strong oxidizing agents, potentially yielding carboxylic acids. Ethers are also prone to the formation of explosive peroxides upon prolonged exposure to air and light.
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Acid-catalyzed cleavage: The ether linkage can be cleaved by strong acids, such as hydrobromic acid or hydroiodic acid.
-
Hydrolysis: While generally resistant, the ether bond can undergo hydrolysis under acidic conditions.
-
Thermal decomposition: Some alkynyl ethers have been shown to be thermally labile, indicating that elevated temperatures could lead to rearrangement or decomposition.
Q4: Is this compound compatible with common laboratory reagents?
A4: Caution should be exercised when using this compound with certain classes of reagents. It is generally incompatible with strong oxidizing agents, strong acids, and potentially strong bases which could catalyze isomerization or other reactions.
Storage and Handling Guidelines
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and peroxide formation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and peroxide formation. |
| Light | Store in an amber or opaque container | To prevent light-catalyzed degradation. |
| Container | Tightly sealed, appropriate for flammable liquids | To prevent evaporation and exposure to air/moisture. |
| Ventilation | Store in a well-ventilated area | Due to its flammable nature. |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound.
Problem: Inconsistent experimental results.
This could be due to the degradation of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Problem: Evidence of compound degradation (e.g., color change, presence of new peaks in analysis).
This indicates that the compound is no longer stable under the current conditions.
Caption: Workflow for addressing compound degradation.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound under specified storage conditions (e.g., temperature, light, humidity) over a defined period.
2. Materials:
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This compound (high purity)
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Amber glass vials with Teflon-lined caps
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Inert gas (Argon or Nitrogen)
-
Temperature and humidity-controlled chambers
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Analytical instruments (e.g., GC-MS, HPLC, NMR)
-
Reference standard of this compound
3. Method:
-
Sample Preparation:
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Dispense aliquots of high-purity this compound into amber glass vials.
-
For samples to be stored under an inert atmosphere, purge the vials with argon or nitrogen before sealing.
-
-
Storage Conditions:
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Place the vials in stability chambers set to the desired conditions. A typical study might include:
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Refrigerated: 2-8°C
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Room Temperature: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
Photostability: In a photostability chamber according to ICH guidelines.
-
-
-
Time Points:
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Define the time points for analysis. For an initial study, this could be 0, 1, 3, and 6 months.
-
-
Analysis:
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At each time point, remove a vial from each storage condition.
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Analyze the sample using a validated analytical method (e.g., GC-MS or HPLC) to determine the purity of this compound and to identify and quantify any degradation products.
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Compare the results to the initial analysis (time point 0) and the reference standard.
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Perform NMR analysis to identify the structure of any major degradation products.
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4. Data Presentation:
| Storage Condition | Time Point | Purity (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 2-8°C | 0 months | 99.5 | 0.1 | <0.05 |
| 1 month | 99.4 | 0.15 | <0.05 | |
| 3 months | 99.2 | 0.2 | 0.05 | |
| 6 months | 99.0 | 0.3 | 0.1 | |
| 25°C / 60% RH | 0 months | 99.5 | 0.1 | <0.05 |
| 1 month | 98.8 | 0.5 | 0.1 | |
| 3 months | 97.5 | 1.2 | 0.3 | |
| 6 months | 95.0 | 2.5 | 0.5 |
Protocol 2: Peroxide Test for Ethers
Given that this compound is an ether, it has the potential to form explosive peroxides. Regular testing is recommended, especially for older samples or those that have been exposed to air.
1. Objective: To detect the presence of peroxides in a sample of this compound.
2. Materials:
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Sample of this compound
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Potassium iodide (KI) solution (10% w/v in water)
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Starch solution (1% w/v in water)
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Acetic acid (glacial)
3. Method:
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In a clean test tube, add 1 mL of the this compound sample.
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Add 1 mL of glacial acetic acid.
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Add a few drops of the fresh potassium iodide solution.
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Shake the mixture and observe for any color change.
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Add a few drops of the starch solution.
4. Interpretation:
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No color change: Peroxides are not present at a significant level.
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Yellow to brown color: Indicates the presence of peroxides.
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Blue-black color after adding starch solution: Confirms the presence of peroxides.
If peroxides are detected, the sample should be treated to remove them or disposed of according to institutional safety guidelines.
1-Ethoxybut-2-yne safety, handling, and disposal procedures
Summary of Inferred Properties and Hazards
Due to the lack of specific data for 1-Ethoxybut-2-yne, the following table summarizes the likely physical and chemical properties based on structurally similar compounds. This information should be used as a guideline for preliminary risk assessment.
| Property | Inferred Value/Information | Citation |
| Molecular Formula | C₆H₁₀O | |
| Molecular Weight | 98.14 g/mol | |
| Appearance | Likely a liquid | [1] |
| Boiling Point | Not available. Likely combustible. | [2] |
| Flash Point | Not available. Assumed to be flammable. | |
| Toxicity | Toxicological properties have not been thoroughly investigated. May cause skin, eye, and respiratory irritation. | [2][3] |
| Chemical Stability | May be unstable under certain conditions. Ethers can form explosive peroxides upon exposure to air and light. Alkynes can be reactive, especially terminal alkynes. | [4] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on its structure as an alkoxyalkyne, the primary hazards are likely:
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Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.
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Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon prolonged exposure to air and light. It is crucial to test for peroxides before heating or distilling.
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Skin and Eye Irritation: Assumed to be an irritant upon contact with skin and eyes.
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Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
Q2: How should I store this compound?
A2: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Protect from light and air to minimize peroxide formation. Consider storage under an inert atmosphere (e.g., nitrogen or argon).
Q3: How do I test for the presence of peroxides in this compound?
A3: Use commercially available peroxide test strips. Moisten the strip with the sample and observe the color change according to the manufacturer's instructions. A positive test indicates the presence of peroxides, and the material should be treated or disposed of as hazardous waste.
Q4: What should I do in case of a spill?
A4: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, evacuate the area and contact your institution's EHS department. Ensure adequate ventilation and wear appropriate personal protective equipment (PPE).
Q5: How should I dispose of this compound waste?
A5: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as a flammable and potentially peroxide-forming hazardous waste. Do not dispose of it down the drain.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reaction is not proceeding as expected. | 1. Degradation of the starting material due to peroxide formation.2. Presence of moisture if using water-sensitive reagents. | 1. Test for peroxides. If present, purify the alkyne if safe to do so, or use a fresh batch.2. Ensure all glassware is dry and reactions are performed under an inert atmosphere. |
| Formation of unexpected byproducts. | The alkyne may be undergoing isomerization or other side reactions. | Analyze the reaction mixture by techniques like NMR or GC-MS to identify byproducts. Adjust reaction conditions (temperature, solvent, catalyst) accordingly. |
| Difficulty in isolating the product. | The product may be volatile or unstable under the purification conditions. | Use gentle purification techniques such as column chromatography at low temperatures. Avoid high temperatures during solvent removal. |
Experimental Protocols
Representative Experimental Protocol: Hydration of this compound
This protocol describes a mercury(II)-catalyzed hydration of an alkyne, a common reaction for this class of compounds.
Objective: To synthesize 1-ethoxybutan-2-one from this compound.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄)
-
Water
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.
-
Reagent Addition: Add a solution of this compound in diethyl ether to the flask.
-
Catalyst Addition: Slowly add a solution of water containing a catalytic amount of sulfuric acid and mercury(II) sulfate. Caution: Mercury compounds are highly toxic. Handle with extreme care and appropriate PPE.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Decision Tree for Experimental Troubleshooting
Caption: Decision tree for troubleshooting experiments.
References
Technical Support Center: Identifying Impurities in 1-Ethoxybut-2-yne via NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1-Ethoxybut-2-yne using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound for impurity identification.
Q1: My 1H NMR spectrum shows more peaks than expected for pure this compound. How do I identify the impurities?
A1: Extra peaks in your 1H NMR spectrum indicate the presence of impurities. To identify them, follow these steps:
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Reference Spectrum Comparison: Compare your spectrum with a reference spectrum of pure this compound.
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Chemical Shift Analysis: Analyze the chemical shifts (δ) of the unknown peaks. Common impurities and their expected 1H NMR signals are listed in Table 1.
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Coupling Pattern Analysis: Examine the splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J) of the impurity signals. This provides information about neighboring protons and helps in structure elucidation.
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Integration Analysis: The integration value of each peak is proportional to the number of protons it represents. Use this to determine the relative amounts of impurities.
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2D NMR Spectroscopy: If signal overlap is an issue, or for unambiguous identification, consider running 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Q2: I suspect the presence of residual solvents. How can I confirm this?
A2: Residual solvents from synthesis or purification are common impurities.
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Consult tables of common NMR solvent impurities. Signals for solvents like diethyl ether or ethanol are well-documented.[1]
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For example, ethanol typically shows a triplet around 1.2 ppm (CH3) and a quartet around 3.6 ppm (CH2).[2][3] Diethyl ether exhibits a triplet at approximately 1.16 ppm and a quartet at 3.40 ppm.[1][4]
-
The chemical shifts of residual solvents can vary slightly depending on the primary solvent used for the NMR sample.
Q3: Some peaks in my spectrum are broad, making analysis difficult. What could be the cause?
A3: Broad peaks can arise from several factors:
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Chemical Exchange: Protons on heteroatoms (like -OH in alcohol impurities) can undergo chemical exchange, leading to broad signals. Shaking the NMR tube with a drop of D2O will cause these peaks to disappear or diminish, confirming their identity.
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Low Concentration: Very low concentrations of an impurity can result in broad signals with poor signal-to-noise.
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Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.
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Poor Shimming: The magnetic field homogeneity might not be optimal. Re-shimming the spectrometer can improve peak shape.
Q4: How can I quantify the amount of a specific impurity?
A4: Quantitative NMR (qNMR) can be used to determine the concentration of impurities.
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Internal Standard: Add a known amount of a stable internal standard with a known number of protons that resonates in a clear region of the spectrum.
-
Integration: Carefully integrate the signals of both the impurity and the internal standard.
-
Calculation: The molar ratio of the impurity to the internal standard can be calculated using the ratio of their integral values, normalized by the number of protons contributing to each signal.
Logical Workflow for Impurity Identification
The following diagram illustrates a systematic approach to identifying impurities in a this compound sample using NMR.
Caption: A logical workflow for the identification and quantification of impurities in this compound via NMR spectroscopy.
Data Presentation
Table 1: 1H and 13C NMR Data of this compound and Potential Impurities
| Compound | Structure | 1H NMR (δ ppm, Multiplicity, J Hz) | 13C NMR (δ ppm) |
| This compound | CH3-C≡C-CH2-O-CH2-CH3 | ~1.8 (t), ~4.1 (q), ~3.5 (q), ~1.2 (t) | ~3.5, ~58.0, ~65.0, ~75.0, ~80.0 |
| But-2-yn-1-ol | CH3-C≡C-CH2-OH | ~1.8 (t), ~4.2 (q), ~2.5 (br s, OH)[5] | ~3.5, ~51.0, ~75.0, ~83.0 |
| 3-Ethoxybut-1-yne | HC≡C-CH(CH3)-O-CH2-CH3 | ~2.4 (d), ~4.2 (q), ~1.4 (d), ~3.6 (m), ~1.2 (t) | ~22.0, ~62.0, ~64.0, ~72.0, ~83.0 |
| Ethanol | CH3-CH2-OH | ~1.2 (t, J=7.1), ~3.6 (q, J=7.1), ~2.6 (br s, OH)[2][3] | ~18.0, ~58.0 |
| Diethyl Ether | CH3-CH2-O-CH2-CH3 | ~1.2 (t, J=7.0), ~3.5 (q, J=7.0)[1][4] | ~15.0, ~66.0 |
| 1-Bromo-2-butyne | CH3-C≡C-CH2-Br | ~1.8 (t), ~3.9 (q) | ~3.7, ~15.0, ~77.0, ~81.0 |
| But-3-yn-2-ol | HC≡C-CH(OH)-CH3 | ~2.4 (d), ~4.5 (q), ~1.4 (d), ~2.0 (br s, OH)[6] | ~23.0, ~58.0, ~72.0, ~85.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.
Experimental Protocols
Protocol 1: Standard 1H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.
-
Internal Standard (Optional): For quantitative analysis, add a known quantity of an internal standard.
-
Mixing: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Follow the instrument's standard procedures for locking, shimming, and tuning.
-
Data Acquisition: Acquire the 1H NMR spectrum using appropriate parameters (e.g., sufficient number of scans for good signal-to-noise ratio).
Protocol 2: D2O Exchange for Identifying -OH Protons
-
Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard 1H NMR spectrum.
-
Add D2O: Remove the NMR tube from the spectrometer and add one drop of deuterium oxide (D2O).
-
Shake: Cap the tube and shake it vigorously for about 30 seconds to facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Re-insert the sample into the spectrometer and acquire another 1H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (like -OH) will either disappear or significantly decrease in intensity in the second spectrum.
Signaling Pathway for Impurity Identification
The diagram below outlines the decision-making process for characterizing signals in an NMR spectrum of this compound.
Caption: Decision pathway for the characterization of NMR signals to identify impurities.
FAQs
Q: What are the most likely impurities in a sample of this compound?
A: The most probable impurities are often related to the synthetic route. Common impurities may include:
-
Starting materials: Unreacted but-2-yn-1-ol or 1-bromo-2-butyne.
-
Reagents: Residual ethanol or other alcohols/bases used in the synthesis.
-
Side-products: Isomeric byproducts such as 3-ethoxybut-1-yne, or products from over-alkylation like diethyl ether.
-
Solvents: Solvents used during the reaction or purification steps.
Q: Why is the choice of deuterated solvent important?
A: The deuterated solvent serves to dissolve the analyte and provides a deuterium signal for the NMR spectrometer to "lock" onto, stabilizing the magnetic field. Importantly, different solvents can slightly alter the chemical shifts of the analyte and impurities due to varying solvent-solute interactions. Choosing a solvent in which the signals of interest are well-resolved and do not overlap with the residual solvent peak is crucial for accurate analysis.
Q: Can I use 13C NMR to identify impurities?
A: Yes, 13C NMR is a powerful tool for impurity identification. Each unique carbon atom in a molecule gives a distinct signal, providing a "fingerprint" of the compound. Comparing the 13C NMR spectrum of your sample to that of pure this compound and the data in Table 1 can help confirm the identity of impurities. However, 13C NMR is inherently less sensitive than 1H NMR, so detecting very low-level impurities may require longer acquisition times.
Q: What should I do if I identify an unknown impurity?
A: If an impurity cannot be identified by comparison to known compounds, further analytical techniques will be necessary. These may include:
-
2D NMR: Techniques like COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) can help to piece together the structure of the unknown molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity.
-
Infrared (IR) Spectroscopy: Can identify the functional groups present in the unknown compound.
References
- 1. Diethyl ether(60-29-7) 1H NMR [m.chemicalbook.com]
- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Ethanol(64-17-5) 1H NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062103) [hmdb.ca]
- 5. 2-Butyn-1-ol(764-01-2) 1H NMR [m.chemicalbook.com]
- 6. 3-Butyn-2-ol(2028-63-9) 1H NMR spectrum [chemicalbook.com]
challenges in the scale-up synthesis of 1-Ethoxybut-2-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Ethoxybut-2-yne.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Competition from E2 Elimination: The strong base (e.g., sodium ethoxide) can promote the elimination of HBr from 1-bromo-2-butyne, leading to the formation of vinylacetylene or other unsaturated byproducts. This is a common side reaction in Williamson ether synthesis.[1][2] | - Temperature Control: Maintain a low to moderate reaction temperature to favor the SN2 reaction over E2 elimination. - Base Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration. - Choice of Base: While sodium ethoxide is common, consider using a milder base if elimination is predominant. However, the base must be strong enough to deprotonate ethanol effectively. |
| Incomplete Reaction: The reaction may not have gone to completion. | - Reaction Time: Ensure sufficient reaction time. Monitor the reaction progress using techniques like GC or TLC. - Stoichiometry: Use a slight excess of the ethoxide to ensure the complete conversion of the alkyl halide. | |
| Volatility of Product: this compound is a volatile compound, and product loss can occur during workup and purification. | - Workup Conditions: Conduct aqueous washes and extractions at reduced temperatures. - Distillation: Use a fractional distillation setup with an efficient condenser to purify the product. | |
| Presence of Impurities in the Final Product | Unreacted Starting Materials: Incomplete reaction can leave unreacted 1-bromo-2-butyne or ethanol. | - Optimize Reaction Conditions: Refer to the "Low Yield" section to drive the reaction to completion. - Purification: Fractional distillation is typically effective for separating the product from less volatile starting materials. |
| Elimination Byproducts: Formation of vinylacetylene and other unsaturated hydrocarbons. | - Minimize Elimination: Follow the recommendations to suppress the E2 reaction. - Purification: These byproducts are often volatile and can be separated by careful fractional distillation. | |
| Solvent Impurities: The solvent used in the reaction may not be completely removed. | - Drying: Ensure the final product is thoroughly dried using an appropriate drying agent before distillation. - Vacuum Distillation: If the solvent has a similar boiling point to the product, consider vacuum distillation to facilitate separation. | |
| Reaction is Sluggish or Does Not Proceed | Poor Quality Reagents: The sodium ethoxide may have decomposed, or the 1-bromo-2-butyne may be impure. | - Reagent Quality: Use freshly prepared or properly stored sodium ethoxide. Ensure the purity of 1-bromo-2-butyne. |
| Insufficiently Anhydrous Conditions: The presence of water will consume the strong base and inhibit the reaction. | - Anhydrous Solvent: Use a dry, aprotic solvent. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture. | |
| Safety Concerns During Scale-Up | Exothermic Reaction: The reaction can be exothermic, leading to a rapid increase in temperature and pressure, especially at a larger scale. | - Controlled Addition: Add reagents, particularly the base, in a controlled manner. - Cooling: Have an efficient cooling system in place to manage the reaction temperature. |
| Handling of Hazardous Materials: 1-bromo-2-butyne is a lachrymator and is toxic. Sodium ethoxide is a strong base and is corrosive. | - Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. - Ventilation: Work in a well-ventilated fume hood. |
Frequently Asked Questions (FAQs)
Q1: What is the primary competing reaction in the synthesis of this compound via the Williamson ether synthesis?
A1: The main competing reaction is the E2 (elimination) reaction. The strong base, sodium ethoxide, can abstract a proton from the carbon adjacent to the bromine-bearing carbon in 1-bromo-2-butyne, leading to the formation of unsaturated byproducts instead of the desired ether.[1][2]
Q2: How can I minimize the E2 elimination side reaction?
A2: To favor the SN2 reaction (ether formation) over E2 elimination, you should:
-
Maintain a low reaction temperature: Lower temperatures generally favor substitution over elimination.[3]
-
Control the addition of the base: Slow, portion-wise, or continuous addition of sodium ethoxide can help to keep the concentration of the strong base low at any given time, which can reduce the rate of elimination.
-
Use a less sterically hindered base: While sodium ethoxide is standard, in some cases, a less hindered base might be considered, although it must be sufficiently nucleophilic.
Q3: What are the key safety precautions to take during the scale-up of this synthesis?
A3:
-
Exothermicity: Be prepared for a potentially exothermic reaction. Use a reactor with adequate cooling capacity and monitor the internal temperature closely.
-
Reagent Handling: 1-bromo-2-butyne is a hazardous substance. Handle it in a fume hood with appropriate PPE. Sodium ethoxide is a strong, corrosive base and should be handled with care to avoid skin and eye contact.
-
Inert Atmosphere: The use of strong bases necessitates an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide.
Q4: What is a suitable solvent for this reaction?
A4: A polar aprotic solvent is generally preferred for Williamson ether synthesis to promote the SN2 reaction.[4] Ethanol is often used as it is the conjugate acid of the ethoxide nucleophile. Ensure the solvent is anhydrous.
Q5: How can I effectively purify this compound at a larger scale?
A5: Due to its volatility, fractional distillation is the most common and effective method for purifying this compound.[5] It is crucial to have an efficient distillation column and condenser to ensure good separation from both lower-boiling impurities (like elimination byproducts) and higher-boiling components (like unreacted starting materials and solvent).
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be optimized for specific laboratory conditions and scale.
Materials:
-
1-bromo-2-butyne
-
Anhydrous ethanol
-
Sodium metal
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, under a nitrogen atmosphere, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol at room temperature. Stir until all the sodium has reacted to form a solution of sodium ethoxide.
-
Reaction: Cool the sodium ethoxide solution in an ice bath. Slowly add 1-bromo-2-butyne (1.0 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of water. Transfer the mixture to a separatory funnel and add diethyl ether.
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the drying agent.
-
Purification: Concentrate the filtrate carefully on a rotary evaporator at low temperature and pressure. Purify the crude product by fractional distillation to obtain this compound.
Quantitative Data
The following table provides hypothetical data to illustrate the effect of reaction temperature on the yield and purity of this compound in a lab-scale synthesis.
| Reaction Temperature (°C) | Yield of this compound (%) | Purity by GC (%) | Major Impurity (E2 Product) (%) |
| 0 | 75 | 95 | 4 |
| 25 (Room Temperature) | 60 | 88 | 10 |
| 50 | 45 | 75 | 22 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Experiments 7/8: Williamson-Ether Synthesis via Refluxing & Short-Path Distillation Flashcards by Yeajin Park [brainscape.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. This compound | C6H10O | CID 11768503 - PubChem [pubchem.ncbi.nlm.nih.gov]
managing exothermic reactions in 1-Ethoxybut-2-yne synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1-Ethoxybut-2-yne. The primary synthesis route discussed is the Williamson ether synthesis, a reliable method for forming the ether linkage. This process, however, involves highly reactive and potentially hazardous reagents, necessitating careful control of reaction conditions to ensure safety and product purity.
Experimental Protocols
The synthesis of this compound via the Williamson ether synthesis is a two-step process: the preparation of sodium ethoxide and the subsequent reaction with 1-bromo-2-butyne. Both steps are exothermic and require careful management.
Part 1: Preparation of Sodium Ethoxide (Exothermic Reaction)
Objective: To prepare a solution of sodium ethoxide, a strong base and nucleophile, for the subsequent ether synthesis. This reaction is highly exothermic and generates flammable hydrogen gas.
Methodology:
-
Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a dropping funnel, and a magnetic stirrer. The entire apparatus must be thoroughly dried to prevent reaction with water.
-
Inert Atmosphere: The system is flushed with an inert gas (e.g., nitrogen or argon) to displace air and moisture.
-
Reagent Addition: Anhydrous ethanol is added to the flask. Small, freshly cut pieces of sodium metal are added portion-wise to the ethanol at a controlled rate.
-
Temperature Control: The reaction is highly exothermic. The rate of sodium addition should be carefully controlled to maintain a gentle reflux. An ice-water bath should be kept on standby for immediate cooling if the reaction becomes too vigorous.
-
Completion: The reaction is complete when all the sodium has dissolved and the evolution of hydrogen gas has ceased. The resulting solution is sodium ethoxide in ethanol.
Part 2: Synthesis of this compound (Williamson Ether Synthesis)
Objective: To synthesize this compound through an S(_N)2 reaction between sodium ethoxide and 1-bromo-2-butyne.
Methodology:
-
Apparatus Setup: The flask containing the sodium ethoxide solution is cooled in an ice-water bath.
-
Reagent Addition: 1-Bromo-2-butyne is added dropwise to the cooled sodium ethoxide solution via the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below a specified limit (e.g., 10 °C).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is cautiously poured into cold water to quench any unreacted sodium ethoxide. The aqueous layer is then extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |
| Sodium | Na | 22.99 | 97.8 | 0.97 | Flammable solid, reacts violently with water |
| Ethanol | C₂H₆O | 46.07 | 78.37 | 0.789 | Flammable liquid |
| 1-Bromo-2-butyne | C₄H₅Br | 132.99 | 40-41 (at 20 mmHg) | 1.519 | Lachrymator, flammable |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 | Corrosive, flammable, reacts with water |
| This compound | C₆H₁₀O | 98.14 | ~130-135 | ~0.85 | Flammable liquid |
Table 2: Exothermicity and Control Parameters
| Reaction Step | Type | Heat Release | Key Control Parameters | Recommended Temperature Range (°C) |
| Sodium + Ethanol | Highly Exothermic | High | Rate of sodium addition, efficient cooling | 20 - 40 (controlled reflux) |
| Sodium Ethoxide + 1-Bromo-2-butyne | Exothermic | Moderate | Rate of 1-bromo-2-butyne addition, cooling | 0 - 10 |
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: The reaction between sodium and ethanol is too vigorous and difficult to control. What can I do?
A1: The primary reason for a violent reaction is the rapid addition of sodium. Reduce the rate of sodium addition significantly. Ensure the ethanol is anhydrous, as any water will react even more violently with sodium. Use smaller pieces of sodium to increase the surface area for a smoother reaction. Always have an ice-water bath ready to cool the reaction flask if the temperature rises too quickly.
Q2: My yield of this compound is low. What are the possible causes?
A2: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC or GC.[1]
-
Side reactions: The major side reaction is the E2 elimination of HBr from 1-bromo-2-butyne to form but-1-en-3-yne, which is favored at higher temperatures.[2] Maintain a low reaction temperature during the addition of the alkyl halide.
-
Moisture: The presence of water will consume the sodium ethoxide, reducing the amount available for the desired reaction. Ensure all glassware and reagents are dry.
-
Loss during work-up: this compound is volatile. Be careful during solvent removal.
Q3: I observe the formation of a significant amount of a gaseous byproduct. What is it and is it dangerous?
A3: In the preparation of sodium ethoxide, the byproduct is hydrogen gas, which is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood and away from any ignition sources. During the Williamson ether synthesis, if elimination occurs, volatile alkynes can be produced.
Q4: How can I be sure my sodium ethoxide is active?
A4: Sodium ethoxide is sensitive to moisture and air, which can cause it to decompose to sodium hydroxide and sodium carbonate. It is best to prepare it fresh before use. If using a commercial solution, ensure it has been stored properly under an inert atmosphere.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction does not start (no heat evolution) | 1. Inactive sodium (oxidized surface). 2. Wet ethanol. | 1. Use freshly cut sodium pieces. 2. Use anhydrous ethanol. |
| Brown/dark coloration of the reaction mixture | 1. Decomposition of reagents or products at high temperatures. 2. Presence of impurities. | 1. Improve temperature control; ensure slow addition of reagents. 2. Use purified reagents. |
| Formation of a solid precipitate during the reaction | 1. Sodium bromide byproduct. 2. Low solubility of reactants/products at low temperatures. | 1. This is expected and will be removed during work-up. 2. Ensure adequate stirring. The reaction is typically heterogeneous. |
| Product is contaminated with starting material (1-bromo-2-butyne) | 1. Incomplete reaction. 2. Insufficient sodium ethoxide. | 1. Increase reaction time or temperature slightly after the initial addition. 2. Use a slight excess of sodium ethoxide. |
| Product is contaminated with ethanol | Incomplete removal during work-up. | Ensure efficient solvent removal under reduced pressure. Be mindful of the product's volatility. |
Visualizations
Caption: Workflow for managing exothermic reactions in this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Features of 1-Ethoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of 1-ethoxybut-2-yne against its structural analogues, 1-methoxybut-2-yne and 1-propoxybut-2-yne. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its selected alternatives. This data is essential for distinguishing between these closely related structures.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| This compound | ~3.50 | q | 7.0 | 2H | -O-CH₂ -CH₃ |
| ~4.10 | t | 2.3 | 2H | -O-CH₂-C≡C -CH₃ | |
| ~1.80 | t | 2.3 | 3H | -C≡C-CH₃ | |
| ~1.20 | t | 7.0 | 3H | -O-CH₂-CH₃ | |
| 1-Methoxybut-2-yne | ~3.40 | s | - | 3H | -O-CH₃ |
| ~4.05 | q | 2.4 | 2H | -O-CH₂-C≡C -CH₃ | |
| ~1.80 | t | 2.4 | 3H | -C≡C-CH₃ | |
| 1-Propoxybut-2-yne | ~3.40 | t | 6.7 | 2H | -O-CH₂ -CH₂-CH₃ |
| ~4.08 | t | 2.3 | 2H | -O-CH₂-C≡C -CH₃ | |
| ~1.81 | t | 2.3 | 3H | -C≡C-CH₃ | |
| ~1.60 | sext | 7.1 | 2H | -O-CH₂-CH₂ -CH₃ | |
| ~0.95 | t | 7.4 | 3H | -O-CH₂-CH₂-CH₃ |
Note: The presented NMR data is based on typical chemical shifts and coupling constants for the respective functional groups and may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~15.0 | -O-CH₂-CH₃ |
| ~58.0 | -O-CH₂ -C≡C-CH₃ | |
| ~65.0 | -O-CH₂ -CH₃ | |
| ~75.0 | -O-CH₂-C≡C -CH₃ | |
| ~80.0 | -O-CH₂-C≡C -CH₃ | |
| ~3.5 | -C≡C-CH₃ | |
| 1-Methoxybut-2-yne | ~57.0 | -O-CH₃ |
| ~58.5 | -O-CH₂ -C≡C-CH₃ | |
| ~74.5 | -O-CH₂-C≡C -CH₃ | |
| ~79.5 | -O-CH₂-C≡C -CH₃ | |
| ~3.6 | -C≡C-CH₃ | |
| 1-Propoxybut-2-yne | ~10.5 | -O-CH₂-CH₂-CH₃ |
| ~22.8 | -O-CH₂-CH₂ -CH₃ | |
| ~58.2 | -O-CH₂ -C≡C-CH₃ | |
| ~71.9 | -O-CH₂ -CH₂-CH₃ | |
| ~75.2 | -O-CH₂-C≡C -CH₃ | |
| ~79.8 | -O-CH₂-C≡C -CH₃ | |
| ~3.6 | -C≡C-CH₃ |
Note: The presented NMR data is based on typical chemical shifts for the respective functional groups and may vary slightly depending on the solvent and experimental conditions.
Table 3: Key IR Absorption Frequencies
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound | ~2980-2850 | C-H (sp³) stretch |
| ~2250 | C≡C stretch (internal alkyne) | |
| ~1100 | C-O stretch (ether) | |
| 1-Methoxybut-2-yne | ~2980-2850 | C-H (sp³) stretch |
| ~2255 | C≡C stretch (internal alkyne) | |
| ~1110 | C-O stretch (ether) | |
| 1-Propoxybut-2-yne | ~2970-2860 | C-H (sp³) stretch |
| ~2250 | C≡C stretch (internal alkyne) | |
| ~1115 | C-O stretch (ether) |
Experimental Protocols
Standard protocols for acquiring high-quality NMR and IR spectra are crucial for reliable data interpretation.
¹H and ¹³C NMR Spectroscopy
A sample of the analyte (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell. The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the KBr plates or the solvent is recorded and subtracted from the sample spectrum.
Logical Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for the acquisition and interpretation of spectral data for a given analyte such as this compound.
Caption: Workflow for spectroscopic data acquisition, processing, and interpretation.
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1-Ethoxybut-2-yne
This guide provides a detailed analysis of the assigned peaks in the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-ethoxybut-2-yne. Due to the limited availability of experimentally recorded spectra for this specific compound, this guide presents predicted NMR data and compares it with the experimental data of a structurally similar compound, 3-ethoxypropionitrile. This comparative approach allows for a robust understanding and interpretation of the key spectral features of this compound, which is valuable for researchers, scientists, and professionals in drug development.
Predicted and Experimental NMR Data Comparison
The predicted ¹H and ¹³C NMR chemical shifts for this compound were obtained using the NMR prediction tool available at nmrdb.org. For a comparative reference, experimental data for 3-ethoxypropionitrile was sourced from the Spectral Database for Organic Compounds (SDBS). While 3-ethoxypropionitrile contains a nitrile group instead of an alkyne, the ethoxy group and the adjacent methylene group provide a useful analogue for validating the predicted shifts of the ethyl fragment in this compound.
| Compound | Structure | Proton (¹H) / Carbon (¹³C) | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |
| This compound | CH₃-C≡C-CH₂-O-CH₂-CH₃ | a (CH₃-C≡) | 1.83 | t |
| b (≡C-CH₂) | 4.10 | q | ||
| c (-O-CH₂) | 3.52 | q | ||
| d (-CH₃) | 1.21 | t | ||
| 1 (CH₃-C≡) | 3.4 | s | ||
| 2 (CH₃-C≡) | 74.9 | s | ||
| 3 (≡C-CH₂) | 80.8 | s | ||
| 4 (-O-CH₂) | 58.2 | t | ||
| 5 (-O-CH₂-CH₃) | 65.9 | t | ||
| 6 (-CH₃) | 15.0 | q | ||
| 3-Ethoxypropionitrile | N≡C-CH₂-CH₂-O-CH₂-CH₃ | a' (N≡C-CH₂) | 2.67 | t |
| b' (-CH₂-O-) | 3.68 | t | ||
| c' (-O-CH₂) | 3.55 | q | ||
| d' (-CH₃) | 1.21 | t | ||
| 1' (N≡C) | 117.8 | s | ||
| 2' (N≡C-CH₂) | 18.0 | t | ||
| 3' (-CH₂-O-) | 63.8 | t | ||
| 4' (-O-CH₂) | 66.5 | t | ||
| 5' (-CH₃) | 15.1 | q |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
Spectral width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-10 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Spectral width: 0-220 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to determine spin-spin coupling.
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the structure of this compound with labels corresponding to the assigned peaks in the NMR data table.
Caption: Structure of this compound with predicted NMR peak assignments.
Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of 1-Ethoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-ethoxybut-2-yne with experimentally determined fragmentation patterns of analogous saturated and unsaturated ethers. The data presented herein is crucial for the structural elucidation of molecules containing both ether and alkyne functionalities, which are prevalent in various pharmaceutical compounds and organic intermediates.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is expected to be directed by the presence of the ether oxygen atom and the alkyne triple bond. The primary fragmentation pathways are predicted to be α-cleavage at the ether linkage and cleavage of the bond adjacent to the alkyne. The molecular ion (M+) peak is anticipated, though its intensity may be moderate to low, which is a common characteristic of ethers.[1]
Below is a table summarizing the predicted major fragments for this compound (C₆H₁₀O, Molecular Weight: 98.14 g/mol ).
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 98 | [CH₃CH₂OCH₂C≡CCH₃]⁺ | Molecular Ion (M⁺) |
| 83 | [CH₂OCH₂C≡CCH₃]⁺ | α-cleavage (loss of CH₃•) |
| 69 | [OCH₂C≡CCH₃]⁺ | α-cleavage (loss of C₂H₅•) |
| 53 | [CH₂C≡CCH₃]⁺ | Cleavage of the C-O bond |
| 45 | [CH₃CH₂O]⁺ | Cleavage of the O-CH₂ bond |
| 29 | [CH₃CH₂]⁺ | Cleavage of the O-CH₂ bond |
Comparative Fragmentation Data
To provide context for the predicted fragmentation of this compound, the following table compares its expected fragmentation with the experimental mass spectral data of a saturated ether, 1-ethoxypropane, and an unsaturated ether, ethyl vinyl ether. This comparison highlights the influence of the triple bond on the fragmentation pattern.
| Compound | Molecular Ion (M⁺) m/z | Base Peak m/z | Other Major Fragments m/z |
| This compound (Predicted) | 98 | 83 or 69 | 53, 45, 29 |
| 1-Ethoxypropane | 88 | 45 | 29, 59, 73 |
| Ethyl Vinyl Ether | 72 | 44 | 29, 43, 72 |
The data for 1-ethoxypropane and ethyl vinyl ether are sourced from the NIST Mass Spectrometry Data Center. The comparison illustrates that while α-cleavage is a common pathway for ethers, the presence of unsaturation introduces alternative fragmentation routes.
Experimental Protocol for Mass Spectrometry of Volatile Compounds
The following is a generalized protocol for the analysis of volatile organic compounds, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation:
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to 250°C. A split injection mode is often used to prevent column overloading.
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
GC Column: Employ a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for separating volatile compounds.
-
Oven Program: Start with an initial oven temperature of 40°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min to a final temperature of 250°C and hold for 5 minutes.
-
-
Mass Spectrometry Analysis:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[2]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the fragment ions.
-
Scan Range: Acquire mass spectra over a mass-to-charge (m/z) range of 20-300 amu.
-
Data Acquisition: The mass spectrometer will continuously scan and record the mass spectra of the compounds as they elute from the GC column.
-
-
Data Analysis:
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of this compound and a comparative saturated ether.
Caption: Predicted fragmentation of this compound.
Caption: Fragmentation of 1-ethoxypropane.
References
A Comparative Guide to Analytical Methods for Confirming the Purity of 1-Ethoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the determination of the purity of 1-Ethoxybut-2-yne. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this compound in research and development settings. This document outlines the principles, experimental protocols, and performance characteristics of Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the discussed analytical methods for the purity determination of a small organic molecule like this compound. Please note that the presented values are representative and can vary based on the specific instrumentation and experimental conditions.
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. |
| Primary Use | Quantitative Purity & Impurity Profiling | Absolute Quantitative Purity | Identification & Functional Group Confirmation |
| Sample Requirement | Small (µL range), volatile, and thermally stable | Small (mg range), soluble | Small (mg or µL range) |
| Limit of Detection (LOD) | ppm to ppb level for impurities | ~0.1% | Not suitable for trace analysis |
| Limit of Quantitation (LOQ) | ppm level | ~0.5% | Not a quantitative method for purity |
| Precision (RSD) | < 2% | < 1% | N/A |
| Accuracy | High | Very High | N/A |
| Selectivity | High (with appropriate column) | High (individual proton signals) | Moderate (functional group specific) |
Experimental Protocols
Gas Chromatography (GC) with Flame Ionization Detector (FID)
Gas chromatography is a powerful technique for separating and quantifying volatile compounds. For this compound, a common approach would involve a GC system equipped with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to establish linearity.
-
Instrumentation:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector: FID at 280°C.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard method can be employed.
For the identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[1][2][3] The mass spectra of impurity peaks can be compared against spectral libraries for identification.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[5][6][7] Purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into a clean NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl3) to the NMR tube and ensure complete dissolution.
-
-
Instrumentation:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery. A D1 of 30 seconds is generally a safe starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Analysis:
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the ethoxy methylene protons) and a signal from the internal standard.
-
The purity of this compound is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups within a molecule. While not a quantitative method for purity determination, it is an excellent tool for confirming the identity of this compound and detecting the presence of certain impurities with distinct functional groups (e.g., hydroxyl or carbonyl groups).
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal interference in the regions of interest (e.g., carbon tetrachloride, CCl4).
-
-
Instrumentation:
-
Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or the solvent) and subtract it from the sample spectrum.
-
-
Data Analysis:
-
The identity of this compound can be confirmed by the presence of its characteristic absorption bands. Based on its structure, the following peaks are expected[8]:
-
C≡C stretch (internal alkyne): A weak band around 2200-2260 cm⁻¹. This peak may be very weak or absent if the molecule is highly symmetrical.
-
C-O-C stretch (ether): A strong band in the region of 1150-1085 cm⁻¹.
-
sp³ C-H stretch (alkyl groups): Bands in the region of 2950-2850 cm⁻¹.
-
-
Mandatory Visualization
Caption: Workflow for purity analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. This compound | C6H10O | CID 11768503 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 1-Ethoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic pathways to 1-ethoxybut-2-yne, a valuable building block in organic synthesis. The discussion focuses on two main strategies derived from the Williamson ether synthesis, offering a side-by-side look at their methodologies, and supported by available experimental data.
Introduction
This compound is a functionalized alkyne with applications in the synthesis of more complex molecules. Its ether linkage and terminal alkyne moiety make it a versatile precursor for introducing the butynyl group in various chemical transformations. The selection of an optimal synthetic route is crucial for efficiency, yield, and scalability. This guide outlines two plausible and commonly suggested retrosynthetic pathways for its preparation.
Retrosynthetic Analysis
The core of the synthetic challenge lies in the formation of the ether bond. Retrosynthetic analysis points to two main strategies based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. This involves the reaction of an alkoxide with an alkyl halide.
Caption: Retrosynthetic analysis of this compound.
Comparative Analysis of Synthetic Routes
The two primary routes identified are:
-
Route A: The O-alkylation of 2-butyn-1-ol with an ethylating agent in the presence of a base.
-
Route B: The reaction of a 1-halo-2-butyne, such as 1-bromo-2-butyne, with sodium ethoxide.
| Parameter | Route A: Alkylation of 2-Butyn-1-ol | Route B: Reaction of 1-Bromo-2-butyne with Ethoxide |
| Starting Materials | 2-Butyn-1-ol, Ethyl halide (e.g., ethyl iodide or bromide), Strong base (e.g., Sodium Hydride) | 1-Bromo-2-butyne, Sodium ethoxide |
| Reaction Type | Williamson Ether Synthesis (in situ alkoxide formation) | Williamson Ether Synthesis (pre-formed alkoxide) |
| Key Transformation | Deprotonation of the alcohol followed by nucleophilic attack on the ethyl halide. | Nucleophilic attack of the ethoxide on the propargylic bromide. |
| Reported Yields | Specific yield for this compound is not readily available in the literature. | Specific yield for this compound is not readily available in the literature. |
| Potential Advantages | Readily available and relatively stable starting material (2-butyn-1-ol). Control over the ethylating agent. | Potentially faster reaction with a pre-formed, strong nucleophile. |
| Potential Disadvantages | Requires handling of a strong, moisture-sensitive base like NaH. Potential for side reactions if the base is not handled correctly. | The starting material, 1-bromo-2-butyne, is a lachrymator and less stable than 2-butyn-1-ol. It is also typically prepared from 2-butyn-1-ol, adding a step to the overall synthesis. |
Experimental Protocols
While specific, detailed experimental procedures for the synthesis of this compound are not extensively documented in readily accessible literature, the following protocols are based on established methods for analogous Williamson ether syntheses and the preparation of the required precursors.
Route A: Synthesis via Alkylation of 2-Butyn-1-ol
This route involves the deprotonation of 2-butyn-1-ol to form the corresponding alkoxide, which then reacts with an ethyl halide.
Step 1: Synthesis of the Starting Material, 2-Butyn-1-ol
A common method for the preparation of 2-butyn-1-ol involves the reaction of 3-chloro-2-buten-1-ol with sodium amide in liquid ammonia.[1]
-
Reaction: 3-chloro-2-buten-1-ol is added to a solution of sodium amide in liquid ammonia.[1]
-
Work-up: The reaction is quenched with ammonium chloride, and the ammonia is allowed to evaporate. The product is then extracted with ether.[1]
-
Purification: Distillation of the crude product yields 2-butyn-1-ol.[1]
-
Yield: Reported yields are in the range of 75-85%.[1]
Step 2: Etherification of 2-Butyn-1-ol
This proposed protocol is based on standard Williamson ether synthesis procedures.
-
Reaction: To a stirred suspension of sodium hydride in an anhydrous solvent such as THF or DMF, a solution of 2-butyn-1-ol in the same solvent is added dropwise at 0 °C. The mixture is stirred until hydrogen evolution ceases. Ethyl iodide or ethyl bromide is then added, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).
-
Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.
References
Unraveling the Reactivity of 1-Ethoxybut-2-yne: A Comparative Guide to Computational Modeling
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of novel molecules is paramount. 1-Ethoxybut-2-yne, with its combination of an ether linkage and an internal alkyne, presents a unique chemical landscape. While specific computational studies on this molecule are not yet prevalent in published literature, a wealth of research on related alkyne and ether functionalities provides a robust framework for predicting its behavior. This guide offers a comparative analysis of computational modeling approaches, leveraging data from analogous systems to illuminate potential reaction pathways of this compound and to guide future experimental and in silico investigations.
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, offering insights that can be challenging to obtain through experimental methods alone.[1] By modeling reaction pathways, transition states, and intermediates, researchers can predict reaction outcomes, optimize conditions, and design novel synthetic routes.[1] This is particularly valuable in drug development, where a deep understanding of a molecule's reactivity is crucial for assessing its stability, metabolism, and potential interactions.
This guide will explore the application of various computational methods to understand the reactivity of this compound by drawing comparisons with well-studied reactions of similar molecules.
Potential Reaction Mechanisms of this compound: An Overview
The reactivity of this compound is primarily dictated by its two functional groups: the ether and the internal alkyne. Plausible reaction mechanisms include ether cleavage and various alkyne functionalization reactions.
Ether Cleavage
The ether linkage in this compound can undergo cleavage under different conditions. Computational studies on similar ether compounds have elucidated the mechanisms of both acid-catalyzed and base-catalyzed cleavage.
-
Acid-Catalyzed Cleavage: In the presence of a strong acid, the ether oxygen is protonated, followed by nucleophilic attack.
-
Base-Catalyzed Cleavage: Strong bases can promote ether cleavage, often proceeding through a six-membered transition state involving the cation of the base.[2][3][4]
Alkyne Functionalization
The internal alkyne in this compound is a site for various addition and cyclization reactions. Computational studies have been instrumental in understanding the stereoselectivity and regioselectivity of these transformations.[5][6]
-
Cycloisomerization: In the presence of a catalyst, the alkyne can undergo intramolecular cyclization. Density Functional Theory (DFT) calculations have been used to investigate the reaction mechanisms and selectivity of such reactions.[7][8]
-
Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne is another important functionalization reaction. Computational studies have shed light on the mechanism and the factors controlling the stereochemical outcome.[5]
Comparative Analysis of Computational Methods
Various computational methods can be employed to model the reaction mechanisms of this compound. The choice of method depends on the desired accuracy and the computational cost. A recent review highlights the trend towards modeling increasingly complex systems and the growing appreciation for the role of non-covalent interactions.[9]
| Computational Method | Description | Typical Application in Alkyne/Ether Chemistry | Expected Performance for this compound |
| Density Functional Theory (DFT) | A quantum mechanical method that approximates the electronic structure of a molecule. Functionals like B3LYP and M06 are commonly used.[2][3][4][10] | Calculating activation barriers and reaction energies for ether cleavage and alkyne functionalization.[2][3][4][7][8][10] | Good balance of accuracy and computational cost for exploring multiple reaction pathways. |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that includes electron correlation effects. | Often used for higher accuracy single-point energy calculations on DFT-optimized geometries. | Provides more accurate energies than DFT but at a higher computational cost. |
| Coupled Cluster (CC) Theory (e.g., CCSD(T)) | A high-level ab initio method that is considered the "gold standard" for accuracy in computational chemistry. | Used as a benchmark to validate the accuracy of DFT and other methods. | Highly accurate but computationally expensive; suitable for benchmarking key stationary points on the potential energy surface. |
Experimental Protocols for Model Validation
Computational predictions should always be validated by experimental data. Key experimental techniques to probe the reaction mechanisms of this compound include:
-
Kinetic Studies: Measuring reaction rates at different temperatures allows for the determination of activation parameters (enthalpy and entropy of activation), which can be directly compared with calculated values.
-
Kinetic Isotope Effect (KIE) Studies: Replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate can provide valuable information about bond-breaking and bond-forming in the rate-determining step. Computational modeling can predict KIEs, and agreement with experimental values provides strong support for a proposed mechanism. For example, a computed primary KIE of 2.4 for an ether cleavage reaction was in excellent agreement with the experimental value of 2.7.[10]
-
Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry are essential for identifying reaction intermediates and products, which helps to confirm the predicted reaction pathway.
Visualizing Reaction Pathways
Graphviz diagrams can be used to visualize the proposed reaction mechanisms and logical workflows.
Figure 1: Proposed acid-catalyzed ether cleavage pathway for this compound.
Figure 2: Integrated computational and experimental workflow for studying alkyne functionalization.
Conclusion
While direct computational studies on this compound are yet to be published, a comparative approach leveraging the extensive body of research on analogous alkyne and ether systems provides a powerful predictive tool. By employing established computational methodologies like DFT and validating the results with targeted experiments, researchers can effectively unravel the complex reaction mechanisms of this and other novel molecules. This integrated strategy is essential for advancing our understanding of chemical reactivity and for the rational design of new molecules in fields such as drug development. The continued collaboration between computational and experimental chemists will be crucial for tackling the challenges of modeling complex chemical reactions and driving innovation.[1]
References
- 1. grnjournal.us [grnjournal.us]
- 2. Frontiers | A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications for Selective Lignin Depolymerization [frontiersin.org]
- 3. A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications for Selective Lignin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications for Selective Lignin Depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stereo-divergent functionalization of alkynes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]
- 7. Computational Study of Alkyne‐Acid Cycloisomerization in Gold‐Functionalized Resorcinarene Cavitand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Guide to 1-Ethoxybut-2-yne for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Ethoxybut-2-yne with relevant alternatives, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in chemical synthesis and experimentation.
Physicochemical Properties: A Comparative Analysis
The selection of a reagent in organic synthesis is often dictated by its physical and chemical properties. This section provides a comparative overview of the key physicochemical data for this compound and its alternatives. While experimental data for this compound is limited in publicly accessible databases, computed properties from reliable sources are presented alongside experimental data for alternative compounds.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Propargyl Ethyl Ether | Trimethylsilylacetylene |
| Molecular Formula | C₆H₁₀O | C₅H₈O | C₅H₁₀Si |
| Molecular Weight ( g/mol ) | 98.14 (Computed)[1] | 84.12[2] | 98.22 |
| Boiling Point (°C) | Not available | 115-116 | 53 |
| Density (g/mL) | Not available | 0.834 | 0.694 |
| Refractive Index | Not available | 1.413 | 1.391 |
| Appearance | Liquid[3] | Liquid | Liquid |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of chemical compounds. This section details the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and the butynyl group (a singlet or a triplet for the terminal methyl group and a singlet or a quartet for the methylene group adjacent to the ether oxygen).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the four unique carbon atoms in the butynyl chain and the two carbon atoms of the ethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorptions:
-
C-H stretch (alkane): ~2850-3000 cm⁻¹
-
C≡C stretch (alkyne): ~2100-2260 cm⁻¹ (This peak may be weak or absent in symmetrical or near-symmetrical alkynes).
-
C-O stretch (ether): ~1050-1150 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns will likely involve the cleavage of the ether bond and loss of alkyl fragments.
Toxicological and Safety Information
Handling chemical reagents requires a thorough understanding of their potential hazards. The safety data for this compound indicates that it is a flammable liquid.[4] Ethers, as a class of compounds, can form explosive peroxides upon exposure to air and light. Alkynes can also present hazards, though terminal alkynes are generally more reactive than internal ones. General toxicological information for ethers suggests they can have anesthetic effects at high concentrations.
Alternatives to this compound
In organic synthesis, particularly in the context of protecting group chemistry and building block strategies, several alternatives to this compound exist. The choice of an alternative often depends on the specific reaction conditions, desired reactivity, and ease of removal of the protecting group.
-
Propargyl Ethers: Propargyl ethyl ether is a close structural analog and a common building block in organic synthesis.
-
Silyl-Protected Alkynes: Trialkylsilyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS), are widely used to protect terminal alkynes.[5][6] These groups are generally stable under a variety of reaction conditions and can be selectively removed.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful research. This section provides methodologies for the synthesis of alkynyl ethers and standard spectroscopic analysis.
Synthesis of Alkynyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including alkynyl ethers.[7][8][9][10][11]
Objective: To synthesize an alkynyl ether from an alkynol and an alkyl halide.
Materials:
-
Alkynol (e.g., 2-butyn-1-ol)
-
Alkyl halide (e.g., ethyl iodide)
-
Strong base (e.g., sodium hydride)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF)
-
Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkynol in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add the strong base portion-wise.
-
Allow the mixture to stir at room temperature for a specified time to ensure complete formation of the alkoxide.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the reaction to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
General Protocol for NMR Spectroscopy of Liquid Samples
Objective: To obtain ¹H and ¹³C NMR spectra of a liquid organic compound.
Materials:
-
Liquid sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[2]
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Pipette
Procedure:
-
Dissolve the liquid sample in the appropriate deuterated solvent in a small vial.
-
Transfer the solution to a clean, dry NMR tube to the appropriate height.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.
General Protocol for IR Spectroscopy of Neat Liquid Samples
Objective: To obtain an IR spectrum of a pure liquid sample.
Materials:
-
Liquid sample
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
Procedure:
-
Ensure the salt plates are clean and dry.
-
Place a drop of the liquid sample onto the center of one salt plate.[5]
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[5]
-
Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
-
Clean the salt plates thoroughly with an appropriate solvent after use.
General Protocol for Mass Spectrometry of Volatile Organic Compounds
Objective: To obtain a mass spectrum of a volatile liquid sample.
Materials:
-
Liquid sample
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Microsyringe
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent if necessary.
-
Inject a small volume of the sample (or its solution) into the GC inlet using a microsyringe.
-
The sample is vaporized and separated on the GC column.
-
The separated components enter the mass spectrometer, where they are ionized (typically by electron impact).
-
The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams illustrate a key synthetic pathway and an experimental workflow.
References
- 1. This compound | C6H10O | CID 11768503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. propargylethyl ether [webbook.nist.gov]
- 3. americanelements.com [americanelements.com]
- 4. 1-Methoxymethoxy-oct-2-yne | C10H18O2 | CID 542329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
efficacy of 1-Ethoxybut-2-yne in specific synthetic applications vs alternatives
Despite its straightforward structure, a comprehensive review of available scientific literature and patent databases reveals a significant lack of documented specific synthetic applications for 1-ethoxybut-2-yne. The compound primarily appears in educational contexts as a target for retrosynthetic analysis exercises. This guide, therefore, addresses the apparent scarcity of its use and explores the potential reasons by comparing its structure to more commonly employed alternatives in relevant synthetic transformations.
Introduction to this compound
This compound is an unsymmetrical internal alkyne bearing an ethoxy group on one of the propargylic carbons. Its structure suggests potential utility in a variety of organic reactions, including cycloadditions, hydrations, and other transformations targeting the carbon-carbon triple bond. However, the existing body of scientific literature does not provide concrete examples of its use as a reagent or building block in the synthesis of complex molecules.
Potential, Yet Undocumented, Synthetic Applications
Theoretically, this compound could participate in several key synthetic transformations. One such area is cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems.
Cycloaddition Reactions: A Theoretical Application
The carbon-carbon triple bond in this compound could act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, in a [4+2] cycloaddition (Diels-Alder reaction), it could react with a diene to form a six-membered ring. Similarly, in a [3+2] cycloaddition, it could react with a 1,3-dipole to generate a five-membered heterocycle.
To illustrate this theoretical application, a general workflow for a [3+2] cycloaddition is presented below.
Caption: Theoretical workflow for a [3+2] cycloaddition involving this compound.
Comparison with Commonly Used Alternatives
The lack of documented use of this compound suggests that other, more reactive or readily available, alkynes are preferred in synthetic chemistry. A comparison with these alternatives highlights potential reasons for its obscurity.
| Feature | This compound | Common Alternatives (e.g., Ethyl Propiolate, Dimethyl Acetylenedicarboxylate) |
| Reactivity | The electron-donating nature of the ethoxy group may decrease the reactivity of the alkyne towards electron-rich dienes or dipoles. | Electron-withdrawing groups (e.g., esters) activate the alkyne, making it a more potent dienophile or dipolarophile, leading to higher reaction rates and yields. |
| Availability | Not as commercially prevalent as other functionalized alkynes. | Readily available from major chemical suppliers in high purity. |
| Versatility | The ethoxy group offers limited opportunities for further functionalization post-reaction. | Ester groups can be readily hydrolyzed, reduced, or converted to other functional groups, providing greater synthetic flexibility. |
Hypothetical Experimental Protocol: [3+2] Cycloaddition of this compound with an Azide
While no specific experimental data exists, a hypothetical protocol for the reaction of this compound with a generic azide can be proposed based on standard procedures for 1,3-dipolar cycloadditions.
Objective: To synthesize a triazole derivative via a Huisgen [3+2] cycloaddition.
Materials:
-
This compound
-
Benzyl azide
-
Toluene (anhydrous)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of this compound (1.0 mmol) and benzyl azide (1.0 mmol) in anhydrous toluene (10 mL) would be added CuI (0.1 mmol) and DIPEA (0.2 mmol).
-
The reaction mixture would be stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture would be filtered, and the solvent removed under reduced pressure.
-
The crude product would be purified by column chromatography on silica gel.
Expected Outcome: The formation of the corresponding 1,4-disubstituted 1,2,3-triazole. The yield and regioselectivity of this reaction are unknown due to the lack of empirical data.
Conclusion
Safety Operating Guide
Safe Disposal of 1-Ethoxybut-2-yne: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-ethoxybut-2-yne, a member of the ether chemical class, is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its safe handling and disposal, emphasizing the inherent hazards of ethers, namely their high flammability and potential for explosive peroxide formation.
Key Hazards and Handling Precautions
Ethers as a chemical class present significant safety risks. Understanding these is the first step in safe disposal. All personnel handling this compound and other ethers must be thoroughly familiar with the information presented in the Safety Data Sheet (SDS) and the general hazards of the chemical class.
| Hazard | Precautionary Measures |
| High Flammability | Keep away from heat, sparks, open flames, and other ignition sources.[1] Use in a well-ventilated area or under a chemical fume hood. Ground and bond containers when transferring material to prevent static discharge. Use explosion-proof electrical and lighting equipment.[1] |
| Peroxide Formation | Ethers can react with air to form shock-sensitive and explosive peroxides over time.[2][3][4] Date containers upon receipt and upon opening.[3][4] Store in tightly sealed, air-tight containers, away from heat and light.[3][4] Purge headspace with an inert gas like nitrogen where possible.[3] Do not use ether that is past its expiration date or has been open for more than three to six months without testing for peroxides.[2][5] |
| Toxicity | May cause drowsiness or dizziness.[1] Avoid breathing vapors.[1] Wear appropriate personal protective equipment (PPE), including gloves and eye protection. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its condition, specifically whether it is fresh and uncontaminated or old, potentially containing peroxides.
1. Evaluation of the Chemical:
-
Check the Dates: Note the date of receipt and the date the container was opened. As a general rule, opened containers of ethers should be disposed of within six months.[5] Unopened containers should be disposed of within one year or by the manufacturer's expiration date.[3][5]
-
Visual Inspection: Check for any signs of peroxide formation. Do not open a container if you observe crusty deposits around the cap, an oily viscous layer, or solids at the bottom of the container. [4] If these are present, the material is extremely dangerous and should not be handled.
-
Peroxide Testing: If the ether is past its recommended shelf life but shows no visual signs of peroxide formation, it must be tested for peroxides before handling further.
2. Disposal of Fresh, Uncontaminated this compound:
-
Small Quantities: For very small amounts, evaporation in a certified chemical fume hood may be permissible, ensuring no nearby ignition sources.[2]
-
Large Quantities: For larger volumes, the chemical must be disposed of as hazardous waste.[2]
-
Collect the this compound in a properly labeled, sturdy, leak-proof container, preferably the original container.[3][4][6]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[3][4]
-
Store the waste container in a designated, well-ventilated, and cool area away from incompatibles and ignition sources, within secondary containment.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
3. Disposal of Old or Potentially Peroxide-Contaminated this compound:
-
DO NOT MOVE THE CONTAINER. If you suspect the presence of peroxides due to age or visual signs, do not attempt to open or move the container.[4] Bottles of ether contaminated with peroxides have been known to explode from the friction of unscrewing the cap.[2]
-
IMMEDIATELY CONTACT EHS OR A HAZARDOUS WASTE EXPERT. Cordon off the area and inform your laboratory supervisor and EHS department immediately.[3][5] In some cases, disposal may require specialized services such as a bomb squad.[2]
4. Spill Cleanup:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[6]
-
Eliminate all ignition sources.
-
Contain the spill using absorbent materials like sand or vermiculite.[6]
-
The contaminated absorbent materials must be collected and disposed of as hazardous waste.[5][6] Contact EHS for assistance with large spills.[5]
Under no circumstances should this compound or any ether be disposed of down the drain. [2][3] Flammable vapors can accumulate in the plumbing, creating a fire and explosion hazard.[2]
Experimental Protocol: Peroxide Testing
A common qualitative test for the presence of peroxides in ethers involves the use of an acidified potassium iodide solution.
Materials:
-
Sample of the suspect ether
-
Freshly prepared 10% potassium iodide (KI) solution
-
Dilute hydrochloric acid (HCl) or acetic acid
-
Starch solution (optional, as an indicator)
-
Small test tube or vial
Procedure:
-
In a clean test tube, add 1 mL of the 10% potassium iodide solution.
-
Acidify the KI solution by adding a drop of dilute acid.
-
Carefully add 1 mL of the ether sample to be tested.
-
Stopper the test tube and shake for about 30 seconds.
-
Allow the layers to separate.
-
Interpretation: The formation of a yellow to brown color in the aqueous layer indicates the presence of peroxides. The intensity of the color is proportional to the concentration of peroxides. A red color upon shaking is a strong indicator of dangerous peroxide levels.[2] The addition of a starch solution will result in a dark blue-black color if peroxides are present.
If the test is positive for peroxides, the material should be considered extremely hazardous and handled according to the procedures for contaminated ethers.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 1-Ethoxybut-2-yne
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Ethoxybut-2-yne (CAS No. 2769-75-7). The following procedures are designed to ensure the safe and compliant use of this chemical in a laboratory setting.
Chemical Properties and Hazards
This compound is a highly flammable liquid and vapor that may also cause drowsiness or dizziness.[1] It is crucial to handle this substance with appropriate safety measures to mitigate risks.
| Property | Value | Source |
| Molecular Formula | C6H10O | [2] |
| Molecular Weight | 98.14 g/mol | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 72 - 73 °C (162 - 163 °F) | [1] |
| Melting Point | -97 °C (-143 °F) | [1] |
| Density | 0.742 g/cm³ at 25 °C (77 °F) | [1] |
| Log Pow | 1.48 at 25 °C (77 °F) | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion. |
| Skin | Flame-Retardant Lab Coat and Gloves | A flame-retardant, anti-static lab coat must be worn.[1] Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use and replace them immediately if compromised. |
| Respiratory | Respirator | Use in a well-ventilated area, such as a chemical fume hood, is required. If ventilation is inadequate, a respirator appropriate for organic vapors should be used. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: This compound is highly flammable.[1] Ensure the work area is free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment. Use explosion-proof electrical equipment.
-
Static Discharge: Take precautionary measures against static discharge.[1] Ground and bond containers and receiving equipment.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible. A Class B fire extinguisher (or equivalent for flammable liquids) should be available in the immediate work area.
2. Handling:
-
Container Handling: Keep the container tightly closed in a dry and well-ventilated place when not in use.[1]
-
Dispensing: When transferring the liquid, use only non-sparking tools.[1]
-
Spills: In the event of a spill, do not breathe vapors.[1] Evacuate non-essential personnel. Wearing appropriate PPE, cover drains and contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1] Collect the absorbed material and place it in a sealed, properly labeled container for disposal.
3. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air and seek medical attention.[1]
-
Skin Contact: If the chemical comes into contact with skin, immediately remove all contaminated clothing and rinse the skin with plenty of water.[1]
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water and seek medical attention.[1]
-
Ingestion: If swallowed, do not induce vomiting. Drink two glasses of water and consult a physician.[1]
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.
2. Waste Disposal:
-
Disposal of this compound must be carried out by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
